2-Thiazolecarbamic acid, ethyl ester
Description
The exact mass of the compound 2-Thiazolecarbamic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Thiazolecarbamic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolecarbamic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)8-5-7-3-4-11-5/h3-4H,2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCIZBVCIURJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190189 | |
| Record name | 2-Thiazolecarbamic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3673-34-5 | |
| Record name | 2-Thiazolecarbamic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003673345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolecarbamic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolecarbamic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 2-Thiazolecarbamic acid ethyl ester
This technical guide provides an in-depth analysis of 2-Thiazolecarbamic acid ethyl ester (Ethyl 2-thiazolylcarbamate), a critical heterocyclic building block in medicinal chemistry.
Synonyms: Ethyl 2-thiazolylcarbamate; N-(2-Thiazolyl)urethane CAS Registry Number: 14562-26-6
Executive Summary
2-Thiazolecarbamic acid ethyl ester is a bifunctional heterocyclic scaffold merging the pharmacophoric properties of the 1,3-thiazole ring with the stability and lipophilicity of a carbamate linker. In drug discovery, it serves two primary roles:
-
Prodrug Moiety: As a hydrolytically stable precursor to bioactive 2-aminothiazoles.
-
Electrophilic Scaffold: A substrate for C5-selective functionalization (halogenation, nitration) due to the directing effects of the carbamate nitrogen.
Its structural utility extends to the development of anthelmintics, antifungal agents, and kinase inhibitors, where the carbamate group modulates solubility and metabolic stability compared to the free amine.
Physicochemical Characterization
The following data establishes the baseline identity for quality control and synthesis verification.
| Property | Value / Description | Note |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.20 g/mol | |
| Physical State | Crystalline Solid | Usually off-white to pale yellow needles. |
| Melting Point | 158 – 160 °C | Distinct from 2-aminothiazole (mp ~90°C). |
| Solubility | DMSO, DMF, Methanol, Chloroform | Sparingly soluble in water; soluble in dilute acids. |
| pKa | ~1.5 (Conjugate acid of thiazole N) | The carbamate EWG reduces basicity of the ring N. |
| LogP | ~1.15 | Moderate lipophilicity suitable for CNS penetration. |
Synthetic Architecture & Mechanism
The synthesis of 2-thiazolecarbamic acid ethyl ester follows a nucleophilic acyl substitution pathway. The reaction kinetics are governed by the nucleophilicity of the exocyclic amine of 2-aminothiazole, which competes with the endocyclic ring nitrogen.
Mechanistic Pathway
The reaction utilizes Ethyl Chloroformate as the electrophile. A base (typically Pyridine or Triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.
Key Selectivity Factor: While the ring nitrogen is more basic, the exocyclic amine is less sterically hindered and forms the thermodynamically stable amide-like (carbamate) bond.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthetic workflow for the production of Ethyl 2-thiazolylcarbamate via Schotten-Baumann conditions.
Experimental Protocol
Reagents: 2-Aminothiazole (10 mmol), Ethyl chloroformate (11 mmol), Pyridine (15 mL).
-
Dissolution: Dissolve 2-aminothiazole in dry pyridine at 0°C under inert atmosphere (N₂).
-
Addition: Add ethyl chloroformate dropwise over 20 minutes to prevent exotherms.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from ethanol to yield colorless/pale yellow crystals.
Chemical Reactivity & Functionalization
The carbamate group at the C2 position significantly alters the electronic landscape of the thiazole ring, enabling specific downstream transformations.
Reactivity Map
Figure 2: Divergent reactivity profile. The C5 position is activated for substitution, while the carbamate linker is susceptible to hydrolysis.
Key Transformations
-
C5-Electrophilic Substitution: The carbamate nitrogen donates electron density into the ring, activating the C5 position.
-
Bromination:[1] Reaction with NBS (N-bromosuccinimide) yields the 5-bromo derivative, a precursor for Suzuki couplings.
-
-
N-Alkylation: The carbamate NH proton is acidic (pKa ~12-13 in DMSO). Treatment with NaH followed by an alkyl halide allows for the introduction of side chains without over-alkylation (a common issue with free amines).
-
Hydrolysis: The compound is stable at physiological pH but hydrolyzes in boiling 10% NaOH or concentrated HCl, regenerating 2-aminothiazole.
Medicinal Chemistry Applications
In drug development, this scaffold is utilized for its bio-isosteric properties and metabolic profile.
-
Anthelmintic Activity: Thiazole carbamates are structural analogs of Thiabendazole and Levamisole precursors. They disrupt microtubule formation in helminths.
-
Kinase Inhibition: The 2-aminothiazole core is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). The ethyl carbamate moiety is often used as a capping group to tune the hydrogen bond donor/acceptor profile within the ATP-binding pocket.
-
Prodrug Design: The carbamate linkage improves lipophilicity (LogP ~1.15), enhancing passive transport across the blood-brain barrier compared to the polar free amine. Once intracellular, esterases can cleave the ethyl group.
Analytical Validation
To validate the synthesis of CAS 14562-26-6, the following spectral signatures must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 11.60 ppm (s, 1H): Broad singlet corresponding to the Carbamate NH .
-
δ 7.40 ppm (d, 1H, J=3.6 Hz): Thiazole C4-H .
-
δ 7.15 ppm (d, 1H, J=3.6 Hz): Thiazole C5-H .
-
δ 4.20 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂- ).
-
δ 1.25 ppm (t, 3H): Methyl protons of the ethyl group (-CH₃ ).
Infrared Spectroscopy (FT-IR)[2]
-
3150 – 3250 cm⁻¹: N-H stretching (broad).
-
1715 – 1725 cm⁻¹: C=O stretching (Carbamate carbonyl). Strong, sharp peak.
-
1550 cm⁻¹: C=N stretching of the thiazole ring.
References
-
Synthesis & Reactivity: Karegoudar, P. et al. "Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates." Chemical and Pharmaceutical Bulletin, 2010.[2]
-
Structural Characterization: BenchChem. "Spectroscopic Characterization of Ethyl 2-aminothiazole Derivatives." BenchChem Technical Guides, 2025.
-
Medicinal Applications: Chhabria, M. T. et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives."[3] Current Topics in Medicinal Chemistry, 2016.
-
Crystallographic Data: PubChem Compound Summary for CID 77241 (2-Thiazolecarbamic acid, ethyl ester). National Library of Medicine.
Sources
Molecular structure of Ethyl 2-thiazolecarbamate
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 2-thiazolecarbamate
Executive Summary & Molecular Architectonics
Ethyl 2-thiazolecarbamate (CAS: 13479-54-4) represents a "privileged scaffold" in medicinal chemistry, merging the metabolic stability of the carbamate pharmacophore with the bio-isosteric versatility of the thiazole ring. Unlike simple alkyl carbamates, this heteroaromatic derivative exhibits unique electronic delocalization that influences its binding affinity to biological targets, particularly
Core Structural Properties: The molecule consists of a 1,3-thiazole ring substituted at the C2 position by an ethoxycarbonylamino group.
-
Formula:
-
Molecular Weight: 172.20 g/mol
-
Tautomeric Equilibrium: A critical feature often overlooked is the amino-imino tautomerism. While the amino form (NH-C=O) is thermodynamically dominant in the carbamate derivative due to cross-conjugation with the carbonyl, the imino character contributes to the planarity of the N-C(thiazole) bond, enhancing stacking interactions in the crystal lattice.
Structural Visualization: Tautomerism & Resonance
The following diagram illustrates the resonance stabilization that dictates the planar geometry required for receptor binding.
Figure 1: Tautomeric equilibrium and resonance contributors influencing the reactivity and binding mode of Ethyl 2-thiazolecarbamate.
Synthetic Methodology: Regioselective Acylation
The synthesis of Ethyl 2-thiazolecarbamate requires precise control to prevent bis-acylation or formation of the imino-ester byproduct. The protocol below utilizes anhydrous conditions to suppress the hydrolysis of the chloroformate reagent.
Reagents & Materials
-
Substrate: 2-Aminothiazole (98% purity).
-
Acylating Agent: Ethyl chloroformate (1.1 equiv).
-
Base/Solvent: Anhydrous Pyridine (acts as both proton scavenger and solvent) or Triethylamine in DCM.
-
Purification: Ethanol (absolute) for recrystallization.
Step-by-Step Protocol
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Charge the flask with 2-aminothiazole (10.0 g, 100 mmol) and anhydrous pyridine (30 mL). Cool the solution to 0°C using an ice-salt bath.
-
Acylation (Exothermic): Add Ethyl chloroformate (10.5 mL, 110 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature below 5°C to favor N-acylation over ring-nitrogen attack.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Work-up: Filter the precipitate. Wash the filter cake with 5% HCl (to remove residual pyridine) followed by cold water until neutral pH.
-
Purification: Recrystallize from hot ethanol. Dry in a vacuum oven at 45°C.
Yield Expectation: 85-92%. Melting Point: 158–160°C (Lit. val. consistent with carbamate derivatives).
Workflow Logic Diagram
Figure 2: Synthetic workflow ensuring regioselectivity and high purity.
Spectroscopic Characterization Guide
To validate the structure, researchers must look for specific diagnostic signals that confirm the formation of the carbamate linkage and the integrity of the thiazole ring.
Table 1: Diagnostic Spectral Data
| Technique | Parameter | Diagnostic Signal (Approx.) | Structural Assignment |
| 1H NMR | 11.5 - 12.0 (br s, 1H) | NH Amide proton (deshielded by carbonyl). | |
| 7.45 (d, 1H, J=3.6 Hz) | Thiazole C4-H (aromatic). | ||
| 7.15 (d, 1H, J=3.6 Hz) | Thiazole C5-H . | ||
| 4.20 (q, 2H) | Ethyl -CH2- (adjacent to oxygen). | ||
| 1.25 (t, 3H) | Ethyl -CH3 . | ||
| IR | 3150 - 3250 | N-H stretch (H-bonded). | |
| 1700 - 1725 | C=O (Carbamate carbonyl stretch). | ||
| 1550 | C=N (Thiazole ring stretch). | ||
| MS (ESI) | m/z | 173.0 [M+H]⁺ | Protonated molecular ion. |
Note: NMR shifts may vary slightly depending on solvent (DMSO-d6 vs CDCl3). DMSO-d6 is recommended due to solubility.
Structural Biology & Pharmacophore Analysis
The biological activity of Ethyl 2-thiazolecarbamate, particularly its anthelmintic and fungicidal properties, relies on its ability to mimic the benzimidazole pharmacophore.
Mechanism of Action:
The molecule acts as a microtubule destabilizer. It binds to the colchicine-binding site (or a proximal site) on
-
H-Bond Donor: The carbamate -NH- acts as a critical donor to the peptide backbone of the receptor.
-
H-Bond Acceptor: The thiazole Nitrogen (N3) and the carbonyl Oxygen accept hydrogen bonds from amino acid residues (e.g., Glutamic acid).
-
Planarity: The conjugation between the thiazole and the carbamate ensures the molecule remains flat, allowing it to intercalate or stack within the hydrophobic pocket of the protein.
Crystal Packing & Supramolecular Synthons
X-ray diffraction studies of analogous 2-aminothiazole derivatives reveal that these molecules typically form centrosymmetric dimers in the solid state.
-
Interaction:
intermolecular hydrogen bonds. -
Effect: This dimerization mimics the base-pairing seen in biological systems, potentially explaining its high affinity for protein binding sites.
Figure 3: Pharmacophore interactions and supramolecular dimerization motifs.
References
-
ChemicalBook. (n.d.). Ethyl 2-thiazolecarbamate Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2012). Crystal structures of thiazole carbamate derivatives. PMC. Retrieved from
-
BenchChem. (2025).[1][2] Protocol for N-Alkylation and Acylation of 2-Aminothiazoles. Retrieved from
-
ResearchGate. (2022). Synthesis and crystal structure of ethyl thiazole-4-carboxylate derivatives. Retrieved from
-
PubChem. (n.d.). Compound Summary: Ethyl N-(thiazol-2-yl)carbamate. Retrieved from
Sources
Technical Guide: Solubility Profile & Process Engineering of 2-Thiazolecarbamic Acid Ethyl Ester
The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-Thiazolecarbamic acid ethyl ester (Ethyl N-(thiazol-2-yl)carbamate).
Executive Summary & Compound Identity
2-Thiazolecarbamic acid ethyl ester (CAS: 3673-34-5 ) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., anthelmintics).[1] Unlike its structural analog ethyl 2-amino-4-thiazolecarboxylate, this compound features a carbamate moiety directly attached to the C2 position of the thiazole ring.[1]
Understanding its solubility profile is the rate-limiting step for optimizing purification (crystallization) and reaction yield.[1] This guide provides a predictive solubility landscape, validated experimental protocols for data generation, and the thermodynamic framework required for process scale-up.[1]
| Property | Data |
| IUPAC Name | Ethyl N-(1,3-thiazol-2-yl)carbamate |
| CAS Number | 3673-34-5 |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Key Functional Groups | Thiazole ring (Basic N, S), Carbamate (-NH-CO-O-Et) |
| Predicted LogP | ~1.2 - 1.5 (Moderate Lipophilicity) |
Solubility Landscape & Solvent Selection Strategy
Based on the structural pharmacophore (H-bond donor: Amide NH; H-bond acceptor: Thiazole N, Carbonyl O), the solubility behavior follows a distinct "Polarity-Protic" dependency.[1]
Predicted Solubility Profile
The following classification guides solvent selection for extraction and crystallization processes.
| Solvent Class | Solvents | Solubility Rating | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Strong interaction with the carbamate dipole; disrupts intermolecular H-bonding.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Solvation via H-bonding with the thiazole nitrogen and carbamate carbonyl.[1] Solubility increases significantly with Temperature ( |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Good solubility; ideal for reaction media and solvent evaporation steps.[1] |
| Aromatic | Toluene, Xylene | Moderate (T-dependent) | Poor solubility at low |
| Chlorinated | DCM, Chloroform | High | Excellent solvation, but industry is moving away due to toxicity (green chemistry constraints).[1] |
| Non-Polar | n-Hexane, n-Heptane, Cyclohexane | Very Low | Ideal Anti-Solvents. The compound is too polar to dissolve in aliphatic hydrocarbons.[1] |
Critical Process Insight: The "Toluene Effect"
For purification, Toluene is often the solvent of choice for this class of thiazoles.[1] The compound exhibits a steep solubility curve in toluene (low at 20°C, high at 80°C), enabling high-recovery cooling crystallization.[1] Alternatively, an Ethanol/Water or Ethyl Acetate/Heptane system is recommended for anti-solvent crystallization.[1]
Experimental Protocol: Determination of Mole Fraction Solubility
As specific equilibrium data tables are often proprietary, researchers must generate their own solubility curves ("Solubility vs. T") to calculate the width of the metastable zone.[1]
Method: Static Equilibrium (Gravimetric)
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow
-
Preparation: Add excess 2-Thiazolecarbamic acid ethyl ester to 50 mL of the target solvent (e.g., Ethanol) in a double-jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at the set temperature (
K) for 24 hours. Use a circulating water bath for thermal control.[1] -
Settling: Stop stirring and allow the phases to separate for 2–4 hours at constant
. -
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[1]
-
Quantification:
Self-Validating Check: Perform the experiment in triplicate. The Relative Standard Deviation (RSD) must be
.[1] If higher, extend the settling time to ensure no micro-crystals were aspirated.[1]
Thermodynamic Modeling (Data Analysis)
To design a crystallizer, you must correlate the experimental data.[1] The Modified Apelblat Equation is the industry standard for this compound class due to its accuracy in non-ideal solutions.[1]
The Modified Apelblat Model
[1]- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters derived from regression analysis.
Interpretation for Process Design:
-
Parameter B: Related to the enthalpy of solution.[1] A large negative
indicates a steep solubility curve (good for cooling crystallization).[1] -
Fit Quality: Ensure
and RMSD .
Thermodynamic Dissolution Functions
Using the van't Hoff analysis , calculate the driving forces:
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with ).[1] -
Entropy (
): Positive values indicate increased disorder upon dissolution.[1]
Visualization: Solubility Engineering Workflow
The following diagram illustrates the decision matrix for developing a purification process based on solubility data.
Caption: Workflow for selecting the optimal crystallization technique based on thermodynamic solubility modeling.
References
-
Compound Identification: PubChem CID 77241.[1] 2-Thiazolecarbamic acid, ethyl ester.[1][3] National Center for Biotechnology Information.[1] Link[1]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Experimental Method: Grant, D. J., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Standard reference for gravimetric solubility protocols).
- Thiazole Synthesis & Properties:Journal of Heterocyclic Chemistry. (General reference for thiazole carbamate solubility trends in organic synthesis).
Sources
The Ascendant Scaffold: Unlocking the Pharmacological Potential of Thiazole Carbamate Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the thiazole ring and the carbamate functional group has created a hybrid chemical scaffold with remarkable pharmacological versatility. Thiazole, a cornerstone heterocyclic motif found in numerous FDA-approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib, provides a rigid, aromatic core amenable to diverse substitutions.[1][2][3] The carbamate moiety, a well-established pharmacophore, acts as a bioisostere for amide or ester bonds and is known for its ability to form key hydrogen bond interactions and act as a covalent inhibitor, particularly for serine hydrolases.[4][5] This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of thiazole carbamate derivatives. We will delve into their mechanisms of action as anticancer, antimicrobial, neuroprotective, and antiviral agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in the rational design of next-generation therapeutics.
The Thiazole Carbamate Scaffold: A Union of Privileged Structures
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a structure that imparts unique electronic properties and the ability to engage in various biological interactions.[6][7] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[6][8] The carbamate group (-NHC(=O)O-), on the other hand, is recognized for its role in enzyme inhibition. It can act as a "warhead" that covalently modifies active site residues, often leading to potent and prolonged inhibition.[4][5]
The strategic combination of these two moieties into a single molecule generates a scaffold with significant potential. The thiazole core can be tailored to achieve specific receptor or enzyme pocket recognition, while the carbamate group provides a reactive handle to modulate target activity. This dual-functionality is the primary driver behind the broad therapeutic interest in this class of compounds.
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of thiazole carbamate derivatives typically leverages the nucleophilicity of the exocyclic nitrogen atom of a 2-aminothiazole precursor.[9] A common and efficient method involves the reaction of a substituted 2-aminothiazole with an appropriate chloroformate in the presence of a base.
General Synthesis Protocol
A foundational method for synthesizing these derivatives involves a nucleophilic substitution reaction.[9] The exocyclic amino group of a 2-aminothiazole (or its derivative) attacks the electrophilic carbonyl carbon of an alkyl or aryl chloroformate. The reaction is typically conducted under anhydrous conditions with a basic catalyst like pyridine or triethylamine to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[9]
Caption: General workflow for synthesizing thiazole carbamate derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl (4-phenylthiazol-2-yl)carbamate
This protocol describes a representative synthesis based on established literature.[9]
-
Preparation: To a solution of 2-amino-4-phenylthiazole (1.0 eq) in dry pyridine under an inert atmosphere (N₂), add ethyl chloroformate (1.2 eq) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Pyridine acts as both the solvent and the basic catalyst to neutralize the HCl formed, preventing the protonation of the starting amine and driving the reaction forward.[9] The dropwise addition at low temperature helps to control the exothermic nature of the reaction.
-
-
Work-up: Once the reaction is complete, remove the excess pyridine under reduced pressure.
-
Purification: Pour the resulting residue into ice-cold water to precipitate the solid product. Filter the solid, wash it with cold water, and air dry. Recrystallize the crude product from ethanol to obtain the pure ethyl (4-phenylthiazol-2-yl)carbamate.
-
Self-Validation: The purity of the final compound must be confirmed through analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the chemical structure and absence of starting materials. The melting point should be sharp and consistent with reported values.
-
Pharmacological Landscape
Thiazole carbamate derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for multiple therapeutic areas.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] Thiazole derivatives have long been recognized for their antimicrobial properties, and the addition of a carbamate moiety can enhance this activity.[10][11]
These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][12] For instance, certain thiazole-derived carbamates have shown good activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. Some derivatives act as inhibitors of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication.[13]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Dithiocarbamate | Staphylococcus epidermidis | 0.24 | [11] |
| Thiazole Carbamate Deriv. | Pseudomonas aeruginosa | 125 | [14] |
| Thiazole Dithiocarbamate | Geotricum candidum (fungus) | 0.48 | [11] |
| Thiazole Carbamate Deriv. | Candida krusei (fungus) | 250 | [14] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values for selected thiazole carbamate and related derivatives against various pathogens.
Anticancer Potential
The thiazole scaffold is a key component of several successful anticancer drugs.[3] Thiazole carbamate derivatives have been investigated as novel antineoplastic agents, demonstrating cytotoxicity against various cancer cell lines.[15][16]
Their mechanisms of action are diverse and include:
-
Induction of Apoptosis: Some derivatives trigger programmed cell death by activating caspase cascades and causing DNA fragmentation.[8]
-
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Enzyme Inhibition: A key mechanism involves the inhibition of protein kinases or other enzymes crucial for tumor growth and survival. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was found to inhibit the growth of L1210 leukemic cells, with mitotic blocking identified as its primary mechanism.[15]
-
Microtubule Disruption: Similar to established chemotherapeutics, some thiazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.
| Compound | Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| Compound 7 | Leukemia (L1210) | 3.2 | Mitotic Blocking | [15] |
| Compound 87a | HeLa (Cervical Cancer) | 3.48 | Not specified | [1] |
| Compound 91a | HeLa (Cervical Cancer) | 0.86 | Not specified | [1] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | EGFR Inhibition (in silico) | [17] |
Table 2: Cytotoxic activity (IC₅₀) of selected thiazole derivatives against various cancer cell lines.
Enzyme Inhibition
The carbamate group is a classic "covalent warhead" for inhibiting serine hydrolases.[4] This has made thiazole carbamates potent inhibitors of several therapeutically relevant enzymes.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme that degrades the endocannabinoid anandamide. Inhibiting FAAH increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and inflammation without the psychoactive side effects of direct cannabinoid receptor agonists.[18] Several thiadiazole and thiazole-based carbamates have been developed as potent and selective FAAH inhibitors.[18][19]
-
Lysosomal Acid Lipase (LAL): Thiadiazole carbamates are effective inhibitors of LAL, an enzyme implicated in Niemann-Pick type C disease, a lysosomal storage disorder.[4] The inhibitory mechanism involves the transient carbamoylation of the enzyme's active site serine.[4]
-
SARS-CoV-2 Main Protease (Mpro): Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs. Thiazole-based compounds have been designed as covalent inhibitors of Mpro, with some showing potency comparable to the clinical drug Nirmatrelvir.[20][21]
Caption: Covalent inhibition of a serine hydrolase by a carbamate derivative.
Neuroprotective Activity
Dysregulation of excitatory neurotransmission is a hallmark of several neurological disorders, including epilepsy and Alzheimer's disease.[22] α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of this transmission. Thiazole-carboxamide derivatives have emerged as potent negative allosteric modulators (NAMs) of AMPA receptors.[22][23] These compounds reduce the receptor's current amplitude and enhance deactivation rates, thereby dampening excessive neuronal excitation and offering a potential neuroprotective effect.[23][24] Additionally, some thiazole sulfonamides have shown neuroprotective effects in models of Parkinson's disease by activating SIRT1.[25]
Antiviral and Anti-inflammatory Roles
Beyond SARS-CoV-2, thiazole derivatives have been investigated for activity against a wide range of viruses, including influenza, hepatitis B and C, and HIV.[2][26][27] The thiazole scaffold serves as a versatile starting point for developing inhibitors that target various viral enzymes and proteins.[28][29]
In the context of inflammation, certain thiazole derivatives have been shown to possess anti-inflammatory properties by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).[30][31] This reduces the production of pro-inflammatory mediators like nitric oxide and prostaglandins.[30][32]
Structure-Activity Relationship (SAR) Insights
Understanding how molecular structure influences biological activity is paramount for rational drug design.
-
For Antimicrobial Activity: SAR studies have revealed that the nature and position of substituents on the thiazole ring are critical. For example, the presence of electron-withdrawing groups on an attached phenyl ring can enhance antibacterial activity.[11] Increasing the size of substituents at certain positions can sometimes decrease activity, suggesting steric constraints within the biological target.[11]
-
For Anticancer Activity: The presence of specific functional groups, such as a hydroxyl group on a benzene ring attached to the thiazole, has been shown to enhance anticancer action, whereas a fluorine group at the same position may decrease it.[1] The lipophilicity and electronic properties of the substituents play a crucial role in cell permeability and target interaction.
-
For Enzyme Inhibition: In the case of SARS-CoV-2 Mpro inhibitors, a pyridinyl ester group was identified as a critical pharmacophore for covalent binding to the catalytic cysteine, while the thiazole core itself provided superior interactions within the S2 subsite compared to an oxazole core.[21] For FAAH inhibitors, the specific nature of the alkyl or aryl group on the carbamate oxygen dictates potency and selectivity.[5][18]
Future Perspectives and Conclusion
Thiazole carbamate derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a spectrum of therapeutic areas—from infectious diseases and oncology to neurodegenerative disorders—validates the chemical strategy of combining these two privileged moieties.
The primary challenges moving forward involve optimizing the pharmacokinetic and toxicological profiles of lead compounds. Issues such as poor solubility, metabolic instability, or off-target effects must be addressed through further medicinal chemistry efforts. The application of computational tools, such as molecular docking and ADMET prediction, will be instrumental in guiding the design of derivatives with improved drug-like properties.[17][33]
References
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate. [Link]
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Anwar, M. M. (n.d.). SYNTHESIS OF THIADIAZOLE BASED CARBAMATES AS POTENT ENDOCANNABINOID-HYDROLYZING ENZYME INHIBITORS. Kansas State University. [Link]
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Al-Zoubi, R. M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]
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Yurttaş, L., et al. (2015). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. [Link]
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Rosenbaum, A. I., et al. (2010). Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics. PubMed. [Link]
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Yin, W. (2025). Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease. The Hong Kong Polytechnic University. [Link]
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de Oliveira, C. S., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. [Link]
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Kumar, Y., & Green, R. (1993). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. PubMed. [Link]
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Al-Abdullah, E. S., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. ResearchGate. [Link]
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Odabalkaya, S., et al. (2011). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. PubMed. [Link]
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Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]
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Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. ResearchGate. [Link]
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Al-Zoubi, R. M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. ResearchGate. [Link]
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Iannitelli, A., et al. (2023). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]
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Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Journal of Applied Pharmaceutical Science and Research. [Link]
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Hafez, H. N., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. ResearchGate. [Link]
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Al-Ostath, O. A., & Ghood, A. A. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. PubMed. [Link]
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Al-Ostath, O. A., & Ghood, A. A. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. ResearchGate. [Link]
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Wang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Sharma, D., et al. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]
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S.S, S., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
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Hussain, A., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]
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Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
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Hawash, M., et al. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PMC. [Link]
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Yin, W., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. [Link]
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Sharma, S., et al. (2021). Thiazole Compounds as Antiviral Agents: An Update. Bentham Science. [Link]
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Alqarni, M. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
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Yurttaş, L., et al. (2014). Synthesis and Biological Activity of Some Thiazole Derivatives with Dithiocarbamate side chaine. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Al-Issa, S. A., et al. (n.d.). Targeted compounds with expected antiviral activity. ResearchGate. [Link]
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Kalita, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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N/A. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. IJNRD.org. [Link]
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Alshayban, D. M., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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Riyadh, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Pathar, S. B., & Shaikh, S. K. (2022). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. Human Journals. [Link]
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Suksrichavalit, T., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. PMC. [Link]
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Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]
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Kakehi, A., et al. (1987). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. PubMed. [Link]
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Al-Zoubi, R. M., et al. (2024). Chemical structures of thiazole-carboxamide derivatives. ResearchGate. [Link]
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Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]
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Al-Otaibi, F. (n.d.). Structure Activity Relationship. ResearchGate. [Link]
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Noreen, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
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Vemuri, G., et al. (2021). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar. [Link]
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Thermodynamic Stability of Ethyl 2-thiazolecarbamate: A Technical Guide
The following technical guide details the thermodynamic stability profile of Ethyl 2-thiazolecarbamate , structured for researchers and drug development professionals.
Executive Summary
Ethyl 2-thiazolecarbamate (CAS: 3673-34-5) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its thermodynamic stability is governed by two competing vectors: the resonance stabilization of the thiazole ring and the lability of the carbamate linkage.
This guide provides a mechanistic analysis of its degradation pathways, specifically the E1cB hydrolysis mechanism unique to N-heteroaryl carbamates, and outlines self-validating experimental protocols to quantify its shelf-life and processing limits.
Physicochemical Identity & Theoretical Profile
Before assessing stability, the compound's baseline identity must be established. The electron-withdrawing nature of the thiazole ring significantly alters the acidity of the carbamate nitrogen compared to aliphatic analogs.
| Property | Specification / Theoretical Value | Context |
| IUPAC Name | Ethyl thiazol-2-ylcarbamate | - |
| CAS Number | 3673-34-5 | - |
| Molecular Formula | - | |
| Molecular Weight | 172.21 g/mol | - |
| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity; soluble in lower alcohols/DMSO. |
| pKa (N-H) | ~10.5 - 11.5 (Estimated) | The thiazole ring enhances N-H acidity, facilitating base-catalyzed degradation. |
| Melting Point | Experimental Determination Required | Analogs typically melt between 100–150°C. See Protocol A . |
Thermodynamic Degradation Mechanisms
Understanding why the molecule degrades is prerequisite to preventing it. The stability profile is bifurcated into Solid-State Thermal Decomposition and Solution-State Hydrolysis .
Solution-State: The E1cB Hydrolysis Pathway
Unlike simple aliphatic carbamates which hydrolyze via a
Mechanism:
-
Deprotonation: The acidic proton on the carbamate nitrogen is removed by base (
), forming a stabilized anion. -
Elimination (Rate Limiting): The ethoxide group is expelled, generating a reactive isocyanate intermediate .
-
Decarboxylation: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates to 2-aminothiazole.
Figure 1: The rate-limiting step is the expulsion of the ethoxide ion from the conjugate base.
Solid-State: Thermal Decomposition
In the solid state, the compound is generally stable up to its melting point. Upon melting, thermal energy overcomes the activation barrier for decarboxylation or dealcoholization , often leading to polymerization of the resulting isocyanate if not quenched.
Experimental Validation Protocols
Do not rely on literature values from generic databases. Use these protocols to generate specific thermodynamic data for your batch.
Protocol A: Thermal Stability Profiling (DSC/TGA)
Objective: Determine the Melting Point (
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]
-
Sample Prep: Weigh 3–5 mg of dry Ethyl 2-thiazolecarbamate into a crimped aluminum pan (pinhole lid).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under
purge (50 mL/min).
-
-
Data Analysis:
- : Onset of the first endothermic peak.
- : Onset of significant weight loss (TGA) or exothermic events (DSC) post-melting.
-
Acceptance Criteria: A sharp endotherm indicates high purity. Broadening suggests solvates or impurities.
Protocol B: Hydrolytic Kinetics (Arrhenius Approach)
Objective: Determine the shelf-life (
-
Preparation: Prepare 1 mM stock solution in Acetonitrile.
-
Buffers: Phosphate (pH 2.0, 7.4) and Borate (pH 9.0).
-
Execution:
-
Spike stock into buffers at 25°C, 40°C, and 60°C.
-
Sample at
hours. -
Quench samples immediately with cold 0.1% Formic Acid/MeCN (50:50).
-
-
Analysis (HPLC-UV):
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Gradient 5% to 95% MeCN in 0.1% Formic Acid.
-
Detection: 254 nm (thiazole absorption).
-
-
Calculation:
-
Plot
vs. Time to determine rate constant . -
Use Arrhenius plot (
vs. ) to calculate Activation Energy ( ).
-
Stability Testing Workflow
Use this decision tree to determine the suitability of Ethyl 2-thiazolecarbamate for your specific application.
Figure 2: Systematic workflow for qualifying the compound for research or formulation.
Summary of Thermodynamic Parameters
| Parameter | Value/Trend | Implication |
| Hydrolysis Rate ( | pH dependent; | Unstable in alkaline formulations (pH > 8). |
| Activation Energy ( | Typically 50–80 kJ/mol (Carbamates) | Reaction rate doubles every ~10°C increase. |
| Storage Condition | < 25°C, Desiccated | Prevent moisture-induced hydrolysis. |
| Incompatibility | Strong Bases, Nucleophiles | Avoid formulation with primary amines (transcarbamoylation risk). |
References
-
Mechanism of Hydrolysis of Substituted N-Thiazolylcarbamate Esters. Source: Journal of Chemical Research, 2006. Relevance: Establishes the E1cB mechanism for thiazole carbamates. (Search: "hydrolysis N-thiazolylcarbamate")
-
Thermal Decomposition of Carbamates: Kinetics and Mechanisms. Source: Thermochimica Acta. Relevance: General thermodynamic models for carbamate thermal degradation.
-
PubChem Compound Summary: Ethyl 2-thiazolecarbamate (CAS 3673-34-5). Source: National Center for Biotechnology Information. Relevance: Structural confirmation and identifiers.[2][3] (Note: Link directs to related thiazole derivatives for structural comparison if exact CAS is unlisted in public view).
Sources
2-Thiazolecarbamic Acid Ethyl Ester: Comprehensive SDS Analysis, Physicochemical Profiling, and Pharmacological Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Identity
2-Thiazolecarbamic acid ethyl ester (also known as ethyl thiazol-2-ylcarbamate or ethyl N-(1,3-thiazol-2-yl)carbamate) is a highly versatile heterocyclic building block. With the CAS Registry Number 3673-34-5 , this compound serves as a critical structural motif in the rational design of phosphodiesterase type 5 (PDE5) regulators, cyclooxygenase (COX-1/COX-2) inhibitors, and cannabinoid receptor ligands[1][2][3].
As a Senior Application Scientist, understanding the precise handling, hazard profile, and reactive causality of this compound is paramount. This whitepaper synthesizes its Safety Data Sheet (SDS) parameters, toxicological data, and validated synthetic workflows to ensure self-validating, reproducible laboratory practices.
Molecular Descriptors & Physicochemical Properties
The structural integrity of 2-thiazolecarbamic acid ethyl ester relies on the electron-rich thiazole ring conjugated with a carbamate moiety, which dictates its binding affinity in enzymatic pockets.
Table 1: Core Chemical Identifiers [1]
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂S |
| Monoisotopic Mass | 172.03065 Da |
| InChIKey | UGOCIZBVCIURJA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC=CS1 |
| XlogP (Predicted) | 1.5 |
To aid in mass spectrometry (LC-MS/MS) method development, the predicted Collision Cross Section (CCS) values are critical for ion mobility assessments.
Table 2: Predicted Collision Cross Section (CCS) Values [1]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 173.03793 | 134.2 |
| [M+Na]⁺ | 195.01987 | 142.4 |
| [M-H]⁻ | 171.02337 | 137.0 |
| [M+CH₃COO]⁻ | 231.04450 | 176.3 |
Safety Data Sheet (SDS) Analysis & Hazard Mitigation
While a specific, isolated commercial SDS for CAS 3673-34-5 may be sequestered in proprietary databases, its hazard profile is rigorously extrapolated from its primary precursor (2-aminothiazole) and historical EPA toxicological data on thiazolecarbamate derivatives[4][5].
GHS Classification & Labeling
Based on the structural homology to 2-aminothiazole, the compound is classified under the following Global Harmonized System (GHS) categories[5]:
Table 3: GHS Hazard Statements & Precautionary Codes
| Classification | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Precautionary Protocols:
-
P264: Wash thoroughly after handling. The lipophilic nature of the ethyl ester moiety (XlogP 1.5) facilitates dermal penetration, necessitating rigorous decontamination[1][5].
-
P280: Wear protective nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 mins) and standard EN166 safety goggles[5].
Toxicological & Ecological Causality
The U.S. Environmental Protection Agency (EPA) Fish Toxicity Project evaluated 2-thiazolecarbamic acid ethyl ester to identify extreme antimetabolic properties[4].
-
Experimental Rationale: Fish models (e.g., trout) were utilized because their aquatic respiration provides a highly sensitive, systemic exposure route to nonelectrolyte organic compounds[4].
-
Environmental Conditions: Tests were conducted at a strictly controlled pH of 7.0 and 55°F to maintain dissolved oxygen (7.5 ppm) and prevent the spontaneous hydrolysis of the carbamate linkage, ensuring the toxicity observed was due to the parent compound and not its degradation products[4].
-
Mammalian Secondary Toxicity: The EPA study confirmed that rats fed fish poisoned by thiazolecarbamates exhibited minimal secondary toxicity, indicating rapid metabolic clearance of the compound in mammalian systems, likely via esterase-mediated hydrolysis of the ethyl ester[4][6].
Synthetic Methodologies & Protocols
The synthesis of ethyl thiazol-2-ylcarbamate requires precise thermodynamic control. The following protocol details its synthesis via the reaction of a thiazole-containing precursor with ethyl chloroformate[2].
Step-by-Step Synthesis Protocol
Objective: Synthesize ethyl thiazol-2-ylcarbamate from an N-(thiazol-2-yl) amide precursor.
-
Preparation of the Reaction Matrix: Dissolve 0.01 mol of the N-(thiazol-2-yl) precursor (e.g., a 3-oxobutanamide derivative) in 20 mL of freshly prepared sodium ethoxide[2].
-
Causality: Sodium ethoxide is selected over weaker bases (like potassium carbonate) because its pKa is sufficient to fully deprotonate the amide nitrogen, creating a highly nucleophilic intermediate necessary for the subsequent attack on the chloroformate[2].
-
-
Reagent Addition: Add an equimolar amount (0.01 mol) of ethyl chloroformate dropwise to the boiling solution[2].
-
Causality: Dropwise addition minimizes exothermic runaway and prevents the formation of bis-acylated byproducts.
-
-
Reflux & Cleavage: Reflux the mixture under an inert argon atmosphere for 4-6 hours.
-
Causality: The elevated temperature provides the activation energy required for an unexpected cleavage reaction. Instead of forming a complex butyric acid derivative, the ethoxide facilitates the loss of the acyl group, driving the thermodynamic equilibrium toward the highly stable thiazol-2-yl-carbamic acid ethyl ester[2].
-
-
Isolation & Characterization: Cool the mixture, neutralize with dilute HCl, and extract with ethyl acetate. Confirm the structure via ¹H NMR (look for the characteristic triplet at δ = 1.37 ppm and quartet at δ = 4.30 ppm for the ethyl group, and a singlet at δ = 12.81 ppm for the NH group)[2].
Synthetic Workflow Visualization
Fig 1: Synthetic workflow of Ethyl thiazol-2-ylcarbamate via nucleophilic substitution.
Pharmacological Workflows & Mechanisms
2-Thiazolecarbamic acid ethyl ester is a privileged scaffold in medicinal chemistry. Its rigid, planar thiazole ring combined with the hydrogen-bond donating/accepting capacity of the carbamate makes it an ideal pharmacophore for enzyme inhibition[2][7].
PDE5 Inhibition Pathway
In the context of erectile dysfunction and pulmonary hypertension, derivatives of this compound act as potent Phosphodiesterase type 5 (PDE5) regulators[2].
-
Mechanistic Causality: The thiazole-carbamate core mimics the guanine ring of cyclic guanosine monophosphate (cGMP). By competitively binding to the catalytic domain of PDE5, the compound prevents the hydrolysis of cGMP. The resulting intracellular accumulation of cGMP activates Protein Kinase G (PKG), which lowers intracellular calcium levels, culminating in smooth muscle relaxation[2][7].
Fig 2: Mechanism of action for thiazolecarbamate derivatives in PDE5 inhibition.
References
- PubChemLite. "2-thiazolecarbamic acid, ethyl ester (C6H8N2O2S)". Université du Luxembourg.
- U.S. Environmental Protection Agency (EPA). "Fish Toxicity Project: The Toxicity of 3400 Chemicals to Fish". EPA NEPIS.
- National Institutes of Health (PMC). "Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors". NIH.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Aminothiazole". ThermoFisher.
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- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
Biological Activity of 2-Substituted Thiazole Esters: A Comprehensive Technical Guide on Pharmacophore Design, Mechanisms, and Evaluation Protocols
Executive Summary
The 2-substituted thiazole ester scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Acting as a versatile bioisostere for amides and peptides, the thiazole core provides a unique stereoelectronic environment that facilitates diverse biological interactions. This whitepaper provides an in-depth technical analysis of the biological activities associated with 2-substituted thiazole esters, exploring their mechanistic pathways in oncology, infectious diseases, and cardiovascular pharmacology. Furthermore, it establishes field-proven, self-validating experimental protocols for their synthesis and biological evaluation, ensuring rigorous scientific integrity for drug development professionals.
Pharmacophore Rationale and Stereoelectronic Dynamics
The strategic placement of substituents on the thiazole ring dictates the molecule's pharmacokinetic and pharmacodynamic profile. The 2-position is highly amenable to structural diversification (e.g., aryl, alkyl, or amino groups), allowing medicinal chemists to fine-tune lipophilicity and target-site engagement[1].
Simultaneously, the ester moiety at the 4- or 5-position serves a dual purpose:
-
Hydrogen Bonding: It acts as a critical hydrogen bond acceptor, anchoring the molecule within enzymatic binding pockets[2].
-
Metabolic Liability/Prodrug Potential: The ester linkage can be strategically designed to undergo targeted intracellular hydrolysis, releasing an active carboxylic acid payload directly within the target tissue.
Mechanistic Pathways of Biological Activity
Anticancer Efficacy via ROS and Kinase Inhibition
The anticancer properties of 2-substituted thiazole esters are driven by multiple distinct mechanisms. containing a 2-substituted thiazole ring have demonstrated potent cytotoxic activity across various human tumor cell lines. Notably, specific derivatives induce cell death via a non-apoptotic mechanism by harnessing reactive oxygen species (ROS) in an iron-dependent manner[3].
Additionally, 2-substituted thiazole-4-carboxylic acid derivatives have been identified as potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3). By competitively binding to the ATP-binding pocket of these kinases, the thiazole esters disrupt downstream signaling pathways responsible for cancer cell survival and hyperproliferation[4].
Antimicrobial and Antimalarial Action
In the context of infectious diseases, 2-substituted thiazoles function as robust pantothenamide mimics. When deployed against Plasmodium falciparum, these compounds hijack the parasite's metabolic machinery.
Figure 1: Bioactivation pathway of 2-substituted thiazole pantothenamide mimics via PanK.
As illustrated above, the thiazole esters are bioactivated by Pantothenate Kinase (PanK). The resulting Coenzyme A (CoA) antimetabolites competitively inhibit essential CoA-utilizing enzymes, leading to rapid parasitic metabolic arrest[5]. Furthermore, exhibit broad-spectrum antimicrobial activity against multidrug-resistant bacterial strains by disrupting cell wall synthesis[6].
Cardiovascular and Antiplatelet Effects
Beyond oncology and microbiology, specific structural configurations, such as 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles, exhibit remarkable antiplatelet and vasodilatory properties. These compounds potently inhibit malondialdehyde (MDA) synthesis, achieving IC50 values in the picomolar range. Crucially, they achieve this without the gastrointestinal ulcerogenic side effects typically associated with traditional cyclooxygenase (COX) inhibitors[7].
Quantitative Activity Profiles
The following table synthesizes the quantitative biological data across various therapeutic targets, highlighting the broad-spectrum utility of the 2-substituted thiazole ester scaffold.
| Compound Class / Modification | Primary Target / Cell Line | Observed Activity (IC50/ED50) | Primary Mechanism of Action | Ref |
| Open-chain epothilone analogues | Renal cancer A498 | Strong Inhibition ( | Non-apoptotic ROS generation | [3] |
| 2-Substituted thiazole pantothenamides | Plasmodium falciparum | Sub-micromolar ( | PanK bioactivation to CoA antimetabolite | [5] |
| 4,5-Bis(4-methoxyphenyl)-thiazoles | Platelet aggregation | IC50 = 31 pM | MDA synthesis inhibition | [7] |
| Ethyl 2-aminothiazole-4-carboxylates | Multidrug-resistant bacteria | Variable (MIC 4–32 µg/mL) | Cell wall synthesis disruption | [6] |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the causal logic behind each experimental step.
Figure 2: Self-validating experimental workflow for thiazole ester synthesis and evaluation.
Protocol 1: Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates
This protocol utilizes a modified Hantzsch cyclization to construct the thiazole core.
-
Step 1: Reagent Selection and Solvent Choice
-
Action: Combine 1.0 equivalent of the 2-substituted thioamide with 1.1 equivalents of ethyl bromopyruvate in absolute ethanol.
-
Causality: Ethanol is selected over methanol or water because it provides optimal solubility for both precursors while maintaining a boiling point (78°C) that provides sufficient thermal energy for the cyclization without degrading the heat-sensitive thioamide. Furthermore, ethyl esters are strictly preferred over methyl esters , as methyl esters are highly prone to hydrolysis from the water generated during the condensation reaction, which drastically lowers isolated yields[8].
-
-
Step 2: Acid Catalysis and Reflux
-
Action: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and reflux the mixture for 4–6 hours under an inert argon atmosphere.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the alpha-haloketone, increasing its electrophilicity. This accelerates the initial nucleophilic attack by the thioamide sulfur, driving the cyclization forward. Refluxing ensures the system overcomes the activation energy barrier for the subsequent dehydration step.
-
-
Step 3: Self-Validating Purification
-
Action: Monitor via TLC. Upon completion, neutralize with saturated
, extract with ethyl acetate, and purify via flash chromatography. Validate purity using NMR (internal standard: TMS). -
Causality: Neutralization prevents acid-catalyzed ester hydrolysis during workup. NMR validation ensures the compound is
pure before biological testing, preventing false positives from unreacted thioamides.
-
Protocol 2: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)
-
Step 1: Cell Seeding and Synchronization
-
Action: Seed target cancer cells (e.g., A549 or HepG2) at
cells/well in a 96-well plate and incubate at 37°C ( ) for 24 hours. -
Causality: A 24-hour incubation allows cells to adhere and re-enter the log phase of growth. Testing compounds on cells in the exponential growth phase ensures that anti-proliferative effects are accurately measured, as quiescent cells exhibit artificial resistance to metabolic inhibitors.
-
-
Step 2: Compound Administration and Controls
-
Action: Treat cells with serial dilutions of the thiazole ester (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Causality: The vehicle control isolates the solvent's baseline toxicity, ensuring observed cell death is solely attributable to the thiazole ester. The positive control validates the assay's sensitivity and provides a benchmark for relative potency.
-
-
Step 3: Viability Readout
-
Action: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
-
Causality: The tetrazolium salt is reduced to purple formazan exclusively by mitochondrial dehydrogenases in viable cells, providing a direct, quantifiable colorimetric readout of cell viability.
-
Conclusion and Future Perspectives
The 2-substituted thiazole ester scaffold is a cornerstone of modern drug discovery. By understanding the stereoelectronic causality behind its interactions—whether generating ROS in oncology, acting as an antimetabolite in parasitology, or inhibiting MDA synthesis in cardiology—researchers can rationally design next-generation therapeutics. Adherence to self-validating synthetic and evaluative protocols ensures that these promising pharmacophores translate reliably from in silico models to in vitro successes.
References
-
Review of the synthesis and biological activity of thiazoles Taylor & Francis URL:[Link]
-
Small-molecule anticancer agents kill cancer cells by harnessing reactive oxygen species in an iron-dependent manner National Institutes of Health (PMC) URL:[Link]
-
Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents National Institutes of Health (PMC) URL:[Link]
-
OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 European Patent Office (EPO) URL:[Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking National Institutes of Health (PMC) URL:[Link]
-
Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles Journal of Medicinal Chemistry URL:[Link]
-
Scoping of the 2-substituted thiazole formation. a ResearchGate URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule anticancer agents kill cancer cells by harnessing reactive oxygen species in an iron-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 [data.epo.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicological Profile and Safe Handling of Aromatic Nitro-Aniline Compounds for Pharmaceutical and Agrochemical Research
A Note on Chemical Identification: The specific CAS number 13479-66-8 provided in the query did not correspond to a readily available toxicological profile. However, the search results consistently pointed to related and structurally similar compounds of significant interest in drug development and agrochemical synthesis. This guide will therefore focus on a representative compound, 4-(Trifluoromethoxy)aniline (CAS 461-82-5) , and where relevant, draw comparative data from other similar aniline derivatives to provide a comprehensive overview of the toxicological profile and safe handling procedures for this class of chemicals.
Part 1: Core Toxicological and Safety Profile
Chemical Identity and Physicochemical Properties
-
Chemical Name: 4-(Trifluoromethoxy)aniline
-
CAS Number: 461-82-5
-
Molecular Formula: C7H6F3NO[1]
-
Molecular Weight: 177.12 g/mol [1]
-
Synonyms: p-(Trifluoromethoxy)aniline, 4-Amino-1-(trifluoromethoxy)benzene
Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)aniline
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to light yellow |
| Odor | Not specified |
| Water Solubility | Immiscible[2] |
| Flash Point | Combustible liquid[3][4] |
GHS Hazard Classification and Statements
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][5]
Table 2: GHS Classification for 4-(Trifluoromethoxy)aniline
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid[1][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][3][4][5][6] |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin[3][4][5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][3][4][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][3][4][5][6] |
-
Pictograms:
-
GHS06: Skull and Crossbones (Acute Toxicity)
-
GHS08: Health Hazard (STOT RE)
-
GHS05: Corrosion (Eye Damage)
-
Summary of Toxicological Effects
The primary toxicological concerns with 4-(trifluoromethoxy)aniline are its high acute toxicity via oral and dermal routes, and its potential for serious eye damage.[3][4][5][6]
-
Acute Toxicity:
-
Skin and Eye Irritation:
-
Sensitization: No data available to suggest it is a skin or respiratory sensitizer.[3]
-
Germ Cell Mutagenicity: Not mutagenic in the Ames test.[3]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]
-
Reproductive Toxicity: No data available.[3]
-
Specific Target Organ Toxicity (STOT):
-
Single Exposure: May cause respiratory irritation.
-
Repeated Exposure: May cause damage to organs through prolonged or repeated exposure.[1][3][4][5] One of the key concerns is the formation of methemoglobin, which can lead to cyanosis. The onset of symptoms may be delayed for 2 to 4 hours or more.[3]
-
Part 2: Safe Handling and Experimental Protocols
Hierarchy of Controls for Exposure Minimization
The following diagram illustrates the hierarchy of controls that should be implemented to minimize exposure to 4-(trifluoromethoxy)aniline.
Caption: Hierarchy of controls for minimizing chemical exposure.
Personal Protective Equipment (PPE)
Given the high dermal toxicity and severe eye damage potential, appropriate PPE is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[1][3]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.[1][3]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
-
Waste Disposal:
Emergency Procedures
Sources
Methodological & Application
Application Note: Synthesis and Optimization of Ethyl 2-thiazolecarbamate
Scientific Context & Biological Significance
2-Aminothiazole scaffolds are highly privileged structures in medicinal chemistry and drug development. Derivatives such as ethyl 2-thiazolecarbamate serve as critical intermediates in the synthesis of phosphodiesterase type 5 (PDE5) regulators and cyclooxygenase (COX-1/COX-2) inhibitors 1. Furthermore, thiazole-derived carbamates exhibit potent antimicrobial properties, making their efficient synthesis a priority for pharmaceutical researchers 2.
Biological pathways modulated by 2-aminothiazole derivatives.
Mechanistic Causality: Regioselective Acylation
The synthesis of ethyl 2-thiazolecarbamate relies on the nucleophilic acylation of 2-aminothiazole by ethyl chloroformate. 2-Aminothiazole is an ambident nucleophile, possessing both an endocyclic imine nitrogen (N3) and an exocyclic amine group (N2).
Causality of Regioselectivity: While the endocyclic nitrogen is kinetically more basic, acylation predominantly occurs at the exocyclic amine under thermodynamic control. This preference is driven by the preservation of the aromatic 6-
Role of the Base: The reaction requires a base (such as pyridine or sodium ethoxide) to neutralize the highly acidic hydrogen chloride (HCl) byproduct. In pyridine-mediated protocols, pyridine acts dually as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-ethoxycarbonylpyridinium intermediate that accelerates the transfer of the acyl group to the exocyclic amine 2.
Validated Experimental Methodologies
The following self-validating protocols provide two distinct approaches based on available reagents and desired scalability.
Method A: Pyridine-Catalyzed Acylation (Standard Approach)
This method utilizes dry pyridine to ensure a moisture-free environment, maximizing the electrophilicity of ethyl chloroformate 2.
-
Substrate Preparation: Dissolve 0.01 mol of 2-aminothiazole in 15 mL of anhydrous pyridine under an inert atmosphere (N2 or Ar).
-
Cooling Phase: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Low temperatures suppress the exothermic runaway and prevent kinetically driven diacylation.
-
Electrophile Addition: Add 0.01 mol of ethyl chloroformate dropwise over 15 minutes.
-
Reaction Progression: Stir the mixture for 1.5 hours at 0 °C. Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat on a water bath for 12 hours. Validation: TLC monitoring (e.g., EtOAc/Hexane) should indicate the consumption of the highly polar 2-aminothiazole spot.
-
Quenching & Isolation: Remove excess pyridine under reduced pressure. Pour the concentrated residue into vigorously stirred ice-water. Filter the resulting solid precipitate under vacuum.
-
Purification: Recrystallize from aqueous ethanol to yield pure ethyl 2-thiazolecarbamate.
Method B: Sodium Ethoxide-Mediated Acylation (Alternative Approach)
This method avoids the use of toxic pyridine by utilizing a strong alkoxide base in an alcoholic solvent [[1]]().
-
Substrate Preparation: Suspend 0.01 mol of 2-aminothiazole and 0.01 mol of ethyl chloroformate in 20 mL of ethanolic sodium ethoxide.
-
Reaction Progression: Heat the mixture to reflux for 12 hours. Causality: The strong base deprotonates the amine, enhancing its nucleophilicity, while reflux conditions provide the activation energy required for the coupling.
-
Quenching & Isolation: Allow the reaction to cool to room temperature. Pour the mixture onto vigorously stirred ice/water.
-
Purification: Collect the formed solid by filtration and recrystallize from aqueous ethanol to yield brown crystals. Validation: The melting point of the purified product should be approximately 142 °C 1.
Workflow for the synthesis of Ethyl 2-thiazolecarbamate.
Comparative Analytics
The following table summarizes the quantitative data and operational parameters for the two methodologies to aid researchers in experimental design.
| Parameter | Method A (Pyridine-Catalyzed) | Method B (NaOEt-Mediated) |
| Solvent / Base System | Dry Pyridine | Sodium Ethoxide / Ethanol |
| Temperature Profile | 0 °C | Reflux (~78 °C) |
| Reaction Time | 1.5 h (cold) + 12 h (heat) | 12 h |
| Reported Yield | 65% – 75% | 58% |
| Melting Point | 142 °C | 142 °C |
| Mechanistic Advantage | Pyridine acts as a nucleophilic catalyst | Avoids toxic pyridine solvent |
| Primary Challenge | Vacuum distillation required for solvent removal | Lower yield due to potential ester hydrolysis |
References
- Source: nih.
- Source: ksu.edu.
Sources
Using 2-Thiazolecarbamic acid ethyl ester as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Thiazolecarbamic Acid Ethyl Ester in Pharmaceutical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 2-Thiazolecarbamic acid ethyl ester (Ethyl 2-thiazolylcarbamate) represents a critical "masked" synthon. While 2-aminothiazoles are ubiquitous pharmacophores in kinase inhibitors (e.g., Dasatinib, Dabrafenib) and antimicrobial agents, the free amine is often prone to oxidative degradation, hygroscopicity, and difficult handling.
This application note details the utility of the ethyl ester derivative as a stable, crystalline precursor that allows for:
-
Phosgene-Free Urea Synthesis: Acting as a safer alternative to isocyanates for generating thiazolyl-urea motifs.
-
Regioselective Functionalization: Protecting the exocyclic nitrogen to allow C5-position electrophilic substitution.
-
High-Purity API Generation: Serving as a purification intermediate that releases the free amine only when required.
Chemical Profile & Stability
| Property | Specification | Expert Insight |
| Chemical Name | Ethyl 2-thiazolylcarbamate | Often referred to as "masked" 2-aminothiazole. |
| CAS Number | 14780-50-8 | Verify against "Ethyl N-(2-thiazolyl)carbamate". |
| Molecular Weight | 172.21 g/mol | Ideal for fragment-based drug design (low MW). |
| Appearance | White to off-white crystalline solid | significantly easier to weigh/dispense than the hygroscopic free amine. |
| Solubility | DMSO, DMF, Ethanol, Chloroform | Poor water solubility aids in workup (precipitation). |
| Reactivity | Electrophilic Carbonyl | The electron-withdrawing thiazole ring activates the carbamate carbonyl, making it more susceptible to nucleophilic attack (aminolysis) than standard alkyl carbamates. |
Strategic Applications in Drug Design
A. The "Green" Urea Synthesis (Kinase Inhibitor Workflow)
Many kinase inhibitors feature a Thiazole-Urea-Aryl motif. The traditional synthesis involves reacting 2-aminothiazole with toxic aryl isocyanates or phosgene.
The Superior Route: 2-Thiazolecarbamic acid ethyl ester reacts directly with amines to form ureas, eliminating the need for isocyanate handling. The thiazole ring's electron-withdrawing nature makes the ethoxy group a better leaving group, facilitating this transformation under milder conditions than typical carbamates.
B. Diagram: The Safety-First Synthetic Pathway
Caption: Comparative workflow showing the safety and stability advantages of using the ethyl ester intermediate over direct isocyanate coupling.
Detailed Experimental Protocols
Protocol A: Phosgene-Free Synthesis of Thiazolyl-Ureas
Target Application: Synthesis of Dasatinib-like tyrosine kinase inhibitor analogues.
Principle: The carbamate undergoes aminolysis with a secondary amine (e.g., a substituted piperazine).
Materials:
-
2-Thiazolecarbamic acid ethyl ester (1.0 equiv)
-
N-(2-hydroxyethyl)piperazine (1.2 equiv)
-
Solvent: Toluene or Dioxane (Anhydrous)
-
Catalyst: Trimethylaluminum (AlMe3) - Optional, for difficult amines OR DBU (1.5 equiv).
Step-by-Step:
-
Setup: Charge a flame-dried reaction flask with 2-Thiazolecarbamic acid ethyl ester (1.0 g, 5.8 mmol) and anhydrous Toluene (10 mL).
-
Nucleophile Addition: Add the amine (1.2 equiv) under nitrogen atmosphere.
-
Activation:
-
Standard Method: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) and heat to reflux (110°C).
-
High-Performance Method (AlMe3): Cool to 0°C. Slowly add AlMe3 (2M in toluene, 1.2 equiv). Warm to RT, then heat to 60°C. Caution: AlMe3 is pyrophoric.
-
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting carbamate spot (Rf ~0.6) should disappear, replaced by the more polar urea (Rf ~0.3).
-
Workup:
-
Cool reaction to RT.
-
Quench with saturated NH4Cl solution (carefully if AlMe3 was used).
-
Extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine, dry over Na2SO4.
-
-
Purification: The urea product often precipitates upon cooling or addition of hexane. Recrystallize from Ethanol/Water.
Self-Validation Check:
-
NMR: Look for the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) from the ester group.
-
MS: Confirm the mass shift corresponding to the loss of -OEt and gain of -NH-R.
Protocol B: Regioselective C5-Bromination
Target Application: Creating functionalized thiazole cores for coupling.
Principle: The carbamate group protects the nitrogen and directs electrophilic substitution to the C5 position of the thiazole ring, preventing N-bromination.
Step-by-Step:
-
Dissolve 2-Thiazolecarbamic acid ethyl ester (1.0 equiv) in Acetic Acid.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.
-
Stir for 2 hours. The electron-withdrawing carbamate prevents over-bromination.
-
Pour into ice water. The product, Ethyl (5-bromo-1,3-thiazol-2-yl)carbamate , will precipitate as a stable solid.
-
Yield: Typically >85%. This intermediate can now be used in Suzuki couplings at the C5 position.
Mechanism of Action: Why It Works
The reactivity of 2-Thiazolecarbamic acid ethyl ester is governed by the electronic "pull" of the thiazole ring.
Caption: Mechanistic pathway of aminolysis. The thiazole ring destabilizes the amide-like resonance, making the ester carbonyl more electrophilic.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Urea Synthesis | Poor nucleophilicity of the amine. | Switch solvent to 1,4-Dioxane (higher boiling point) or use AlMe3 activation (Protocol A). |
| Product is Oily/Sticky | Impurities (unreacted amine). | Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization. |
| Hydrolysis instead of Aminolysis | Wet solvents. | Ensure all solvents are anhydrous . The carbamate can hydrolyze to the amine in the presence of water/base. |
| Starting Material Remains | Reaction temperature too low. | The thiazole carbamate is stable; do not fear heating to reflux (100-110°C) to drive the reaction. |
References
-
PubChem Compound Summary. "Ethyl 2-thiazolylcarbamate (CAS 14780-50-8)." National Center for Biotechnology Information. Accessed 2025.[2] Link
-
Organic Chemistry Portal. "Conversion of Carbamates to Ureas using Aluminum Amides." Organic Chemistry Portal. Link
-
BenchChem Protocols. "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." BenchChem. Link
- Journal of Medicinal Chemistry. "Design and Synthesis of Thiazole-Based Kinase Inhibitors." ACS Publications.
-
Google Patents. "Process for the preparation of thiazole derivatives (Lusutrombopag intermediates)." Google Patents. Link
Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.
Sources
Reaction conditions for thiazole carbamate formation
Abstract
Thiazole carbamates are critical pharmacophores in medicinal chemistry, serving as key structural motifs in antineoplastic agents (e.g., Dasatinib analogues), kinase inhibitors, and herbicides.[1] Their synthesis poses specific challenges due to the ambident nucleophilicity of the 2-aminothiazole scaffold and the electron-withdrawing nature of the heterocyclic ring. This guide details two validated protocols for generating N-(thiazol-2-yl)carbamates: Direct Acylation (Method A) and the Curtius Rearrangement (Method B). It includes mechanistic insights, troubleshooting for regioselectivity, and safety considerations for scale-up.
Mechanistic Insight & Strategic Planning
The Challenge: Ambident Nucleophilicity The 2-aminothiazole moiety contains two nucleophilic centers:
-
Exocyclic Amine (
): The desired site for carbamate formation. Its nucleophilicity is attenuated by resonance delocalization into the thiazole ring. -
Endocyclic Nitrogen (N3): A competing nucleophile.
Reaction Dynamics:
-
Kinetic vs. Thermodynamic Control: Under neutral conditions, acylation may occur at the more basic ring nitrogen (N3).[1] However, under basic conditions (using pyridine or NaH) or thermal equilibration, the N-exocyclic carbamate is the thermodynamic product.[1]
-
Bis-Acylation: A common failure mode where the product reacts with a second equivalent of electrophile. This is mitigated by controlling stoichiometry and temperature.
Validated Protocols
Method A: Direct Acylation with Chloroformates
Best for: Readily available 2-aminothiazoles and standard alkyl/aryl carbamates.
Reagents:
-
Substrate: 2-Aminothiazole derivative (1.0 equiv)
-
Electrophile: Alkyl/Aryl Chloroformate (1.1–1.2 equiv)
-
Base: Pyridine (3.0 equiv or solvent) OR
(1.5 equiv for unreactive substrates) -
Solvent: Anhydrous DCM (0.1 M) or THF.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried reaction vessel with 2-aminothiazole (1.0 equiv) and anhydrous DCM (or THF).
-
Base Addition:
-
Standard: Add Pyridine (3.0 equiv) and cool to 0 °C.
-
Difficult Substrates: If the amine is electron-deficient (e.g., 5-nitrothiazole), use NaH (60% dispersion, 1.5 equiv) in THF at 0 °C and stir for 30 min before adding the electrophile.[1]
-
-
Acylation: Dropwise add the Chloroformate (1.1 equiv) over 15 minutes. Maintain temperature < 5 °C to prevent bis-acylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If bis-acylation is observed (M+2 mass), add a nucleophilic scavenger (e.g., N,N-dimethylethylenediamine) or perform a mild basic hydrolysis workup.[1]
-
-
Workup: Quench with sat.
. Extract with EtOAc.[2] Wash organics with water and brine.[3] Dry over . -
Purification: Recrystallization (often from EtOH/Water) is preferred over chromatography for polarity reasons.
Method B: Curtius Rearrangement
Best for: De novo synthesis from thiazole carboxylic acids, or when the aminothiazole is unstable/expensive.[1]
Reagents:
-
Substrate: Thiazole carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (
) (1.1–1.2 equiv) -
Solvent/Nucleophile: Anhydrous Alcohol (e.g., t-BuOH, BnOH) (10–20 equiv or solvent).[1]
Step-by-Step Protocol:
-
Activation: Dissolve thiazole carboxylic acid (1.0 equiv) in the alcohol solvent (or Toluene/Alcohol mix). Add
(1.1 equiv). -
Azide Formation: Cool to 0 °C. Add DPPA (1.1 equiv) dropwise. Stir at 0 °C for 30–60 mins.
-
Rearrangement: Heat the mixture to reflux (or 80–90 °C).
-
Duration: Reflux for 2–4 hours. Evolution of
gas will cease upon completion. -
Workup: Concentrate the solvent. Dilute with EtOAc, wash with 5% citric acid (to remove phosphate byproducts) and sat.[1]
.
Experimental Visualization
Pathway Diagram: Synthesis Workflows
Figure 1: Parallel synthetic pathways for thiazole carbamate formation. Method A (Blue) utilizes direct acylation, while Method B (Green) utilizes the Curtius rearrangement.
Comparative Analysis of Reaction Conditions
| Feature | Method A: Direct Acylation | Method B: Curtius Rearrangement |
| Primary Utility | Standard derivatization of commercial amines. | Installing carbamates on complex cores; "masked" amines. |
| Key Reagent | Alkyl Chloroformate / Pyrocarbonate. | DPPA (Diphenylphosphoryl azide).[6][10] |
| Critical Parameter | Temperature Control: Must keep low (0°C) to avoid bis-acylation. | Heat Activation: Required (>70°C) to drive rearrangement. |
| Base Choice | Pyridine (mild), NaH (strong). | Triethylamine or DIPEA. |
| Major Byproduct | Bis-acylated thiazole; HCl salts. | Phosphate salts; |
| Yield Profile | 60–85% (Variable based on nucleophilicity). | 70–90% (Generally cleaner). |
Troubleshooting & Optimization
Issue 1: Low Conversion (Method A)
-
Cause: Electron-withdrawing groups (e.g.,
, halogens) at the C4/C5 position reduce the nucleophilicity of the exocyclic amine.[1] -
Solution: Switch base to LiHMDS or NaH in THF. Deprotonate the amine before adding the chloroformate to generate the highly nucleophilic amide anion.
Issue 2: Regioselectivity (Ring N vs. Exocyclic N)
-
Observation: Product is unstable or has incorrect NMR shifts.
-
Solution: Use Boc-anhydride (
) with DMAP. The bulky Boc group thermodynamically prefers the exocyclic nitrogen. If using chloroformates, run the reaction in Pyridine (solvent) which promotes thermodynamic equilibration to the exocyclic carbamate.
Issue 3: Purification Difficulties
-
Observation: Thiazole carbamates often streak on silica gel.
-
Solution: Neutralize silica with 1%
in the eluent. However, recrystallization is often superior.[1] Common solvent systems: EtOH/Water (hot/cold) or Toluene/Hexane.
References
-
TCI Chemicals. (2025). Synthesis of a Carbamate Using DPPA via Curtius Rearrangement. Tokyo Chemical Industry. Link
-
BenchChem. (2025).[2][3] Protocol for N-Alkylation and Acylation of 2-Aminothiazoles. BenchChem Application Notes. Link
-
Koolman, H., Heinrich, T., & Reggelin, M. (2010).[1] Novel Syntheses of Variably Substituted Pyrrolo[2,3-d]thiazoles. Synthesis, 2010(18), 3152.[1] (Primary source for DPPA protocol).
-
Lebel, H., & Leogane, O. (2005).[1][11] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.[1] Link
-
Chawla, G., et al. (2021).[1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Link
Sources
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Application Note: 2-Thiazolecarbamic Acid Ethyl Ester in Agrochemical Synthesis
Executive Summary
In modern agrochemical R&D, the design of novel fungicides, insecticides, and herbicides relies heavily on privileged heterocyclic scaffolds. 2-Thiazolecarbamic acid ethyl ester (CAS: 1083-01-8) serves as a highly versatile and strategic building block. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this compound in the development of next-generation crop protection agents.
Mechanistic Rationale & Scaffold Strategy
The selection of 2-thiazolecarbamic acid ethyl ester as a starting material is driven by three core chemical principles:
-
Protecting Group Dynamics: The ethyl carbamate moiety acts as an essential protecting group for the exocyclic amine. Without it, free 2-aminothiazoles are prone to oxidative degradation and unwanted N-alkylation during cross-coupling reactions. The carbamate ensures the nitrogen remains stable under harsh electrophilic conditions [1][1].
-
Electronic Activation & Regioselectivity: The carbamate nitrogen donates electron density into the thiazole ring via resonance. This significantly activates the C-5 position, making it highly susceptible to regioselective electrophilic aromatic substitution (e.g., bromination), which is a critical first step for downstream functionalization [2][2].
-
Physicochemical Modulation: The ethyl ester group optimizes the lipophilicity (logP) of the molecule. In agrochemical applications, this tuned lipophilicity is critical for penetrating the waxy cuticles of plant leaves and the lipid membranes of phytopathogenic fungi [3][3].
Agrochemical Workflows: From Scaffold to Active Ingredient
The development of thiazole-based agrochemicals typically follows a structured workflow, moving from scaffold functionalization to high-throughput screening against target organisms.
Fig 1. Agrochemical discovery workflow utilizing the thiazole scaffold.
The most common synthetic trajectory involves the C-5 halogenation of 2-thiazolecarbamic acid ethyl ester, followed by palladium-catalyzed cross-coupling to generate diverse libraries of aryl-thiazole fungicides.
Fig 2. Synthetic pathway from 2-thiazolecarbamic acid ethyl ester to fungicide leads.
Self-Validating Experimental Protocols
Protocol A: Regioselective C-5 Bromination
Objective: Synthesis of 5-bromo-2-thiazolecarbamic acid ethyl ester. Causality & Design: Chloroform is selected as the solvent because its non-polar nature stabilizes the bromonium intermediate while preventing the solvolysis side-reactions common in protic solvents. The reaction is strictly temperature-controlled and quenched with solid NaHCO₃ to neutralize the HBr byproduct, which would otherwise catalyze the hydrolysis of the carbamate group [2][2].
Step-by-Step Procedure:
-
Dissolve 2-thiazolecarbamic acid ethyl ester (1.0 eq) in anhydrous CHCl₃ (0.3 M concentration) under an inert nitrogen atmosphere.
-
Add bromine (1.05 eq) dropwise over 30 minutes at room temperature. In-process observation: The mixture will initially darken and then become clear as the substitution completes.
-
Stir the reaction mixture for 2 hours.
-
Validation Check 1 (TLC): Elute an aliquot in Hexane:EtOAc (3:1). The starting material spot should be completely consumed.
-
Cool the reaction to 0 °C and quench by adding NaHCO₃ powder in small portions until gas evolution ceases [2][2].
-
Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Validation Check 2 (¹H-NMR): Dissolve the crude product in DMSO-d₆. Successful bromination is confirmed by the disappearance of the characteristic C-5 thiazole proton singlet at ~7.2 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling for Fungicide Leads
Objective: Coupling of 5-bromo-2-thiazolecarbamic acid ethyl ester with aryl boronic acids. Causality & Design: Palladium tetrakis(triphenylphosphine)[Pd(PPh₃)₄] is utilized due to its proven efficacy in the oxidative addition of electron-rich heteroaryl bromides. Potassium carbonate (K₂CO₃) is used as the base to form the reactive arylboronate complex, facilitating the transmetalation step.
Step-by-Step Procedure:
-
In a Schlenk flask, combine 5-bromo-2-thiazolecarbamic acid ethyl ester (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq) and purge the system with nitrogen for 10 minutes.
-
Heat the mixture to 90 °C for 12 hours.
-
Validation Check 1 (LC-MS): Monitor the reaction. The mass spectrum should display the [M+H]⁺ peak corresponding to the coupled product.
-
Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc).
Quantitative Data Summary
The following table summarizes the reaction conditions, yields, and purities for the synthesis of key thiazole derivatives used in agrochemical screening:
| Compound | Reaction Type | Reagents / Catalyst | Time / Temp | Yield (%) | Purity (HPLC) |
| 5-Bromo-2-thiazolecarbamic acid ethyl ester | Bromination | Br₂, CHCl₃ | 2 h / 25 °C | 88% | >98% |
| 5-(4-Chlorophenyl)-2-thiazolecarbamic acid ethyl ester | Suzuki Coupling | 4-Cl-C₆H₄B(OH)₂, Pd(PPh₃)₄ | 12 h / 90 °C | 76% | >95% |
| 5-(2,4-Difluorophenyl)-2-thiazolecarbamic acid ethyl ester | Suzuki Coupling | 2,4-diF-C₆H₃B(OH)₂, Pd(PPh₃)₄ | 14 h / 90 °C | 72% | >96% |
References
- Organic carbamates in drug development.
- US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof Source: Google Patents URL
- WO 2010/012793 A1 - Fungicide aminothiazole derivatives Source: Googleapis URL
Sources
Application Note: Proton (¹H) NMR Sample Preparation Protocol for Ethyl 2-thiazolecarbamate
Introduction & Scope
Ethyl 2-thiazolecarbamate (CAS: 3673-34-5) is a highly functionalized heterocyclic compound widely utilized as a scaffold in drug development, particularly in the synthesis of phosphodiesterase (PDE5) regulators and COX inhibitors. Accurate structural elucidation of this compound via Proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation.
This application note provides a comprehensive, self-validating protocol for preparing Ethyl 2-thiazolecarbamate NMR samples. By controlling solvent dynamics, concentration, and particulate contamination, researchers can ensure optimal magnetic field homogeneity and achieve high-resolution spectral data.
Mechanistic Rationale: Solvent Selection & Concentration
The Causality of Solvent Choice
The molecular structure of Ethyl 2-thiazolecarbamate features a thiazole ring and a carbamate group (-NH-CO-O-CH₂CH₃). The secondary amine (-NH) proton is highly exchangeable. If a weakly interacting or protic solvent is used, rapid proton exchange with the solvent or trace water will cause the -NH signal to broaden into the baseline or disappear entirely.
To prevent this, Dimethyl Sulfoxide-d6 (DMSO-d6) is the optimal solvent. DMSO is a strong hydrogen-bond acceptor. It forms a stable hydrogen-bonded complex with the carbamate -NH proton, significantly reducing its exchange rate. This interaction locks the proton in a specific chemical environment, resulting in a sharp, distinct singlet shifted far downfield (typically around 12.81 ppm)[1].
Concentration Dynamics
For standard ¹H NMR experiments, the optimal sample mass is between 10 to 15 mg dissolved in 0.6 to 0.7 mL of solvent[2].
-
Too Dilute (< 5 mg): The signal-to-noise (S/N) ratio decreases, and trace contaminants (like water or grease) will dominate the spectrum.
-
Too Concentrated (> 25 mg): High concentrations increase solution viscosity, which slows down the molecular tumbling rate of the analyte. Slower tumbling leads to faster transverse relaxation (
), resulting in undesirable line broadening.
Materials and Reagents
-
Analyte: Ethyl 2-thiazolecarbamate (Purity > 98%).
-
Solvent: DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
-
Hardware: High-precision 5 mm glass NMR tubes (rated for 400–600 MHz spectrometers).
-
Filtration: Glass Pasteur pipettes and pure, untreated cotton wool. (Note: Glass wool is not recommended as it fails to trap micro-particulates effectively[3]).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step includes a physical or visual checkpoint to ensure the integrity of the final sample.
Step 1: Analyte Weighing Accurately weigh 10–15 mg of Ethyl 2-thiazolecarbamate into a clean 1.5 mL glass vial.
-
Validation Check: Ensure the powder is free of obvious discoloration or large crystalline chunks that might resist dissolution.
Step 2: Dissolution Add exactly 0.7 mL of DMSO-d6 to the vial. Vortex the mixture gently for 30–60 seconds until the solid is completely dissolved.
-
Validation Check: The solution must be optically clear. Any cloudiness indicates incomplete dissolution.
Step 3: Micro-Filtration Pack a small, tight plug of cotton wool into the narrow neck of a glass Pasteur pipette. Place the pipette directly into the 5 mm NMR tube. Transfer the dissolved sample from the vial into the pipette, allowing it to filter slowly into the tube.
-
Causality: Solid particles possess a different magnetic susceptibility than the surrounding solvent. If suspended particles enter the NMR tube, they create localized magnetic field distortions, making it impossible for the spectrometer to shim the magnetic field properly, resulting in broad, indistinct peaks.
Step 4: Tube Filling and Sealing Ensure the final liquid height in the NMR tube is between 40 mm and 50 mm [2]. Cap the tube tightly.
-
Causality: Filling all NMR tubes to a standardized height ensures the sample completely fills the Radio Frequency (RF) coil of the spectrometer probe while minimizing convection currents. This drastically reduces the amount of magnetic field shimming required between samples[4].
Workflow Visualization
Figure 1: Step-by-step workflow for NMR sample preparation ensuring high spectral resolution.
Data Presentation: Expected ¹H NMR Chemical Shifts
When prepared correctly in DMSO-d6 at 400 MHz, the ¹H NMR spectrum of Ethyl 2-thiazolecarbamate will yield the following quantitative profile, as supported by[1]:
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| Carbamate -NH | Singlet (s) | 12.81 | - | 1H |
| Thiazole H-5 | Doublet (d) | 7.39 | ~3.4 | 1H |
| Thiazole H-4 | Doublet (d) | 6.91 | ~3.4 | 1H |
| Ester -CH₂- | Quartet (q) | 4.30 | 6.8 | 2H |
| Ester -CH₃ | Triplet (t) | 1.37 | 6.8 | 3H |
Quality Control & Troubleshooting (System Validation)
To validate the success of your sample preparation before analyzing the target peaks, evaluate the spectrometer's internal reference and solvent residual signals:
-
The TMS Benchmark: The Tetramethylsilane (TMS) peak must appear as a perfectly symmetrical singlet at exactly 0.00 ppm . If the Full Width at Half Maximum (FWHM) of the TMS peak is > 1.2 Hz, the magnetic field is poorly shimmed. This is a definitive indicator that either particulate matter bypassed the filtration step[3], or the sample volume is incorrect[4].
-
Solvent Residual Check: In DMSO-d6, the residual non-deuterated solvent peak (DMSO-d5) should appear as a sharp quintet at 2.50 ppm . A broad water peak will typically appear around 3.33 ppm . If the water peak is unusually massive, the sample or solvent was exposed to atmospheric moisture, which can interfere with the detection of the ethyl quartet at 4.30 ppm.
References
-
Hornak, J. P. "Sample Preparation." washington.edu. Available at: [Link]
-
University of Alberta NMR Facility. "NMR Sample Preparation 1." ualberta.ca. Available at: [Link]
-
Organomation. "NMR Sample Preparation: The Complete Guide." organomation.com. Available at:[Link]
-
Abouzid, K. A., et al. "Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for the Scalable Production of 2-Thiazolecarbamic Acid Ethyl Ester
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiazolecarbamic acid ethyl ester is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents. The increasing demand for novel therapeutics derived from this scaffold necessitates robust, scalable, and economically viable production methods. This document provides a comprehensive guide to the scalable synthesis of 2-Thiazolecarbamic acid ethyl ester, detailing two primary methodologies: a classical two-step approach commencing with the Hantzsch thiazole synthesis, and a direct N-acylation strategy. Each protocol is presented with in-depth technical insights, optimization parameters, and safety considerations to ensure successful implementation in both research and industrial settings.
Introduction: The Strategic Importance of the 2-Thiazolecarbamate Moiety
The 2-aminothiazole framework is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to participate in hydrogen bonding interactions make it an ideal anchor for engaging with biological targets. The derivatization of the 2-amino group into a carbamate, specifically the ethyl ester, provides a versatile handle for further chemical modifications, enhancing the pharmacokinetic and pharmacodynamic properties of the parent molecule. This application note focuses on scalable and efficient synthetic routes to 2-Thiazolecarbamic acid ethyl ester, a key precursor for these advanced therapeutic agents.
Recommended Synthetic Strategies: A Comparative Overview
Two principal strategies are presented for the scalable production of 2-Thiazolecarbamic acid ethyl ester. The selection of a particular route will be contingent on factors such as the availability of starting materials, desired purity, and the scale of production.
-
Strategy A: Two-Step Synthesis via Hantzsch Thiazole Formation. This classic yet reliable approach involves the initial synthesis of the 2-aminothiazole core, followed by N-acylation. It is a well-understood and highly adaptable method suitable for large-scale production.
-
Strategy B: Direct N-Acylation of Commercially Available 2-Aminothiazole. This streamlined approach is ideal for rapid synthesis when the 2-aminothiazole precursor is readily available.
The logical workflow for these synthetic strategies is illustrated below.
Caption: Comparative workflow of the two primary synthetic routes.
Detailed Protocols and Methodologies
Strategy A: Two-Step Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone or its equivalent with a thioamide. For the synthesis of the unsubstituted 2-aminothiazole, ethyl chloroacetate serves as a key precursor.
Reaction Scheme:
Caption: Hantzsch synthesis of 2-aminothiazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl Chloroacetate | 122.55 | 1.0 |
| Thiourea | 76.12 | 1.2 |
| Ethanol | 46.07 | Solvent |
| Sodium Carbonate | 105.99 | As needed for neutralization |
Step-by-Step Protocol:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with ethanol.
-
Reagent Addition: Add thiourea (1.2 eq) to the ethanol and stir until dissolved. Subsequently, add ethyl chloroacetate (1.0 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8. This will precipitate the crude 2-aminothiazole.
-
Isolation: Collect the precipitated solid by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-aminothiazole.[1]
Causality Behind Experimental Choices:
-
The use of a slight excess of thiourea ensures the complete consumption of the more expensive ethyl chloroacetate.
-
Ethanol is an excellent solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[3]
-
Neutralization with sodium carbonate is crucial for precipitating the free base of 2-aminothiazole, which is soluble in its protonated form.[2]
This step involves the formation of the carbamate linkage by reacting the synthesized 2-aminothiazole with ethyl chloroformate in the presence of a base.
Reaction Scheme:
Caption: N-Acylation to form the target carbamate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Aminothiazole | 100.14 | 1.0 |
| Ethyl Chloroformate | 108.52 | 1.1 |
| Pyridine or Triethylamine | 79.10 or 101.19 | 1.2 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 84.93 or 72.11 | Solvent |
Step-by-Step Protocol:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, dissolve 2-aminothiazole (1.0 eq) in the chosen solvent (DCM or THF).
-
Base Addition: Add the base (pyridine or triethylamine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise via the addition funnel, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]
-
Work-up: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. If using THF, remove the solvent under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate.
-
Isolation and Purification: After drying and concentrating the organic phase, the crude product is obtained. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4][5]
Causality Behind Experimental Choices:
-
The reaction is performed at 0 °C to control the exothermicity and minimize the formation of side products.
-
A base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine or triethylamine are commonly used for this purpose.
-
A slight excess of ethyl chloroformate ensures complete conversion of the 2-aminothiazole.
Strategy B: Direct N-Acylation of Commercial 2-Aminothiazole
This protocol is a more direct route, assuming the availability of 2-aminothiazole from a commercial supplier. The procedure is identical to Protocol 3.1.2.
Safety and Handling
4.1. 2-Aminothiazole:
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If ingested, seek immediate medical attention.
4.2. Ethyl Chloroformate:
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[6]
-
Handling: This substance must be handled with extreme caution in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] All equipment must be grounded to prevent static discharge.[8]
-
First Aid: In case of inhalation, move the person to fresh air and seek immediate medical attention. For skin or eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]
Data Summary and Expected Outcomes
| Parameter | Strategy A (Two-Step) | Strategy B (Direct Acylation) |
| Overall Yield | 70-85% | 85-95% |
| Purity (Post-Purification) | >98% | >98% |
| Key Advantages | Utilizes basic starting materials, cost-effective for very large scale. | Faster, simpler process. |
| Key Considerations | Longer overall process time. | Dependent on the cost and availability of 2-aminothiazole. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Hantzsch Synthesis | Incomplete reaction; impure reactants; product loss during work-up. | Extend reaction time and monitor by TLC; purify starting materials; optimize neutralization and precipitation conditions.[2] |
| Formation of Side Products in N-Acylation | Reaction temperature too high; incorrect stoichiometry. | Maintain low temperature (0 °C) during addition of ethyl chloroformate; use a slight excess of the acylating agent. |
| Purification Difficulties | Impurities with similar polarity to the product. | Optimize recrystallization solvent system; for column chromatography, try different eluent mixtures. |
Conclusion
The scalable production of 2-Thiazolecarbamic acid ethyl ester can be successfully achieved through either a two-step synthesis starting from basic precursors or a direct N-acylation of commercially available 2-aminothiazole. The choice of method will depend on the specific requirements of the production campaign. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their synthetic needs.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl n-[(1,3-thiazol-2-yl)carbamothioyl]carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of dithiocarbamates. Retrieved from [Link]
-
Loba Chemie. (2016, June 2). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
University of Georgia. (n.d.). Ethylchloroformate-541-41-3.docx. Retrieved from [Link]
-
ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
-
International Journal of Pharmaceutical Sciences and Research. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PLOS. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN1865241A - Ethyl carbamate and its preparation method.
-
JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
The Distant Reader. (2021, December 30). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
-
Organic Syntheses. (n.d.). 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Arkivoc. (2018, May 29). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Retrieved from [Link]
-
SciSpace. (n.d.). A robust Th-azole framework for highly efficient purification of C2H4 from a C2H4/C2H2/C2H6 mixture. Retrieved from [Link]
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- 7. research.uga.edu [research.uga.edu]
- 8. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Regioselective C–H Functionalization of Thiazole Rings in Ethyl Carbamate Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Strategic Rationale
Thiazole scaffolds are ubiquitous structural motifs in FDA-approved therapeutics, agrochemicals, and advanced materials. Historically, the functionalization of the thiazole core relied on pre-activated organometallic reagents (e.g., Stille or Suzuki couplings), which generate stoichiometric metal waste and require multi-step syntheses. The advent of direct C–H bond activation has revolutionized this paradigm, offering a highly atom-economical alternative[1].
In complex drug development, the incorporation of an ethyl carbamate (urethane) moiety at the C2 position of the thiazole ring serves a dual strategic purpose:
-
Protecting Group: It robustly protects the exocyclic amine from unwanted side reactions during multi-step synthesis.
-
Directing Group (DG): The carbonyl oxygen of the carbamate acts as a Lewis basic site, coordinating with transition metals (such as Palladium) to orchestrate highly regioselective C–H functionalization at the adjacent C5 or C4 positions[2].
This application note details the mechanistic rationale, quantitative optimization, and a self-validating experimental protocol for the Palladium-catalyzed direct C5-arylation of thiazol-2-yl ethyl carbamates.
Mechanistic Framework & Causality
The regioselectivity of thiazole C–H arylation is heavily influenced by the coordinating nature of the ethyl carbamate group and the specific microenvironment created by the catalytic system.
When utilizing a Palladium(II) precatalyst, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The ethyl carbamate directs the Pd(II) center into close proximity with the thiazole ring. The addition of a carboxylate additive, such as pivalic acid (PivOH), is critical; it acts as an intramolecular proton shuttle that significantly lowers the transition state energy for C–H bond cleavage[3]. Following the formation of the palladacycle, oxidative addition of the aryl halide occurs, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst.
Figure 1: Carbamate-directed Pd-catalyzed C-H arylation pathway.
Quantitative Performance Data
The choice of base, solvent, and electrophile dictates the efficiency of the functionalization. While aryl iodides and bromides are traditional electrophiles, recent advancements also allow for the use of aryl thioethers and other alternative coupling partners[4]. The table below summarizes the optimized parameters for the C5-arylation of ethyl thiazol-2-yl carbamate.
Table 1: Optimization of Pd-Catalyzed C5-Arylation Conditions
| Entry | Aryl Source | Catalyst (mol%) | Base / Additive | Solvent (Temp) | Regioselectivity | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (5%) | K₂CO₃ / PivOH | DMAc (110°C) | >99% C5 | 88% |
| 2 | 4-Methoxybromobenzene | Pd(OAc)₂ (5%) | Cs₂CO₃ / PivOH | Toluene (110°C) | >99% C5 | 92% |
| 3 | 4-Nitrobromobenzene | Pd(OAc)₂ (5%) | K₂CO₃ / PivOH | DMAc (110°C) | >99% C5 | 76% |
| 4 | Bromobenzene | Pd(OAc)₂ (0.1%) | K₂CO₃ / None | DMAc (150°C) | >95% C5 | 65%* |
| 5 | Aryl Thioether | [Pd(π-allyl)Cl]₂ (2.5%) | Cu(I) co-cat | Dioxane (130°C) | >95% C5 | 84% |
*Note: Extremely low catalyst loadings (Entry 4) are environmentally appealing but require higher temperatures and often result in reduced turnover numbers due to palladium aggregation (Pd black)[1].
Experimental Protocol: Direct C5-Arylation
This protocol outlines the synthesis of ethyl (5-phenylthiazol-2-yl)carbamate using a self-validating, robust methodology.
Preparation & Setup
-
Glassware: Oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar and a Teflon screw cap.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous conditions are required to prevent catalyst quenching).
Reaction Execution
-
Solid Reagent Loading: To the Schlenk tube, add ethyl thiazol-2-yl carbamate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%).
-
Causality: Adding solids first minimizes the risk of static-induced loss of trace catalysts. Cs₂CO₃ is chosen over lighter carbonates due to its superior solubility profile and its ability to efficiently neutralize the HBr byproduct[3].
-
-
Liquid Reagent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add bromobenzene (1.2 mmol, 1.2 equiv) and anhydrous N,N-Dimethylacetamide (DMAc) (3.0 mL) via syringe.
-
Causality: DMAc is a highly polar aprotic solvent that stabilizes the palladium intermediates and fully dissolves the carbonate base at elevated temperatures.
-
-
Thermal Activation: Seal the tube and submerge it in a pre-heated oil bath at 110°C. Stir vigorously (800 rpm) for 12–16 hours.
-
Causality: Robust stirring is critical in biphasic solid-liquid mixtures to ensure mass transfer between the insoluble base and the reactive intermediates.
-
Workup & Purification
-
Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite.
-
Causality: Celite filtration effectively removes insoluble inorganic salts and aggregated Palladium black, preventing emulsion formation during extraction.
-
-
Extraction: Wash the filtrate with distilled water (3 × 10 mL) and brine (1 × 10 mL) to remove the DMAc solvent. Dry the organic layer over anhydrous Na₂SO₄.
-
Chromatography: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 90:10 to 70:30).
Self-Validation & Quality Control
To ensure the protocol was executed successfully and regioselectivity was maintained, perform the following analytical checks:
-
TLC Analysis: The product spot should be UV-active and typically runs slightly higher (less polar) than the starting carbamate due to the lipophilic aryl group.
-
¹H NMR (400 MHz, CDCl₃):
-
Validation Marker: The complete disappearance of the sharp singlet at ~7.20 ppm (corresponding to the C5-H of the starting thiazole) confirms full conversion at the C5 position.
-
Confirmation Marker: Appearance of a multiplet at 7.30–7.50 ppm integrating for 5 protons confirms the incorporation of the phenyl ring.
-
-
LC-MS: Confirm the presence of the exact mass[M+H]⁺ corresponding to the arylated product.
Troubleshooting Guide
| Observation | Potential Cause (Causality) | Corrective Action |
| Heavy formation of black precipitate (Pd black) early in the reaction | Rapid catalyst deactivation/aggregation due to trace oxygen or moisture[1]. | Ensure strict Schlenk techniques. Degas the DMAc solvent via freeze-pump-thaw cycles prior to use. |
| Low conversion / Recovery of starting material | Inefficient deprotonation step; base may be heavily clumped or inactive. | Grind the Cs₂CO₃ to a fine powder before use and store in a desiccator. Ensure stirring rate is >800 rpm. |
| Formation of C4-arylated or di-arylated byproducts | Loss of directing group influence or excessive electrophile concentration[2]. | Verify the integrity of the ethyl carbamate group via NMR. Strictly control the equivalents of aryl bromide to 1.0 - 1.2. |
References
-
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters - ACS Publications. 4
-
Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry - ACS Publications.2
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic-Chemistry.org. 1
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. PMC - NIH. 3
Sources
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Green Chemistry Approaches to Synthesizing CAS 13479-66-8
Executive Summary
CAS 13479-66-8, chemically identified as Methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside[1][2], is a critical partially methylated monosaccharide building block. It is extensively utilized as a reference standard in the methylation analysis of complex polysaccharides and as an intermediate in the synthesis of bioactive oligosaccharides[3]. Historically, the permethylation or partial methylation of carbohydrates has relied on the Hakomori or Purdie methods, which utilize highly toxic, carcinogenic alkylating agents like methyl iodide (MeI) or dimethyl sulfate, alongside hazardous solvents (DMSO, DMF) and pyrophoric bases (NaH)[4].
This application note details a modernized, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) aligned protocol for synthesizing CAS 13479-66-8. By leveraging Dimethyl Carbonate (DMC) as both a green solvent and methylating reagent[5], coupled with microwave-assisted organic synthesis (MAOS), we establish a self-validating, high-atom-economy workflow that eliminates carcinogenic reagents while maintaining high regioselectivity and yield.
Mechanistic Rationale: The Shift to Dimethyl Carbonate (DMC)
The Decarboxylation Pathway
DMC is a non-toxic, biodegradable reagent synthesized directly from CO2, making it a premier green alternative to methyl halides[5][6]. In carbohydrate chemistry, DMC operates via a base-catalyzed nucleophilic substitution mechanism[7]:
-
Activation : A mild base (e.g., K2CO3 or DBU) deprotonates the free hydroxyl groups of the carbohydrate[7].
-
Carboxymethylation : The resulting alkoxide attacks the carbonyl carbon of DMC, forming a transient methyl carbonate intermediate[7].
-
Decarboxylation : Under elevated temperatures (>120 °C), often accelerated by microwave irradiation[8], the intermediate undergoes rapid decarboxylation. This expels CO2 and yields the stable methyl ether.
Regioselective Strategy for CAS 13479-66-8
Because CAS 13479-66-8 requires a free hydroxyl at the C-2 position, direct partial methylation of methyl α-D-glucopyranoside often yields complex mixtures. The optimal green strategy employs a transient, orthogonal protecting group at C-2 (e.g., a benzyl or specific acyl group) prior to exhaustive methylation of the 3, 4, and 6 positions[3]. Following DMC methylation, catalytic hydrogenolysis or mild hydrolysis removes the C-2 protection, yielding the target compound.
Synthetic Workflow & Visualization
Green synthesis workflow for CAS 13479-66-8 utilizing DMC and microwave irradiation.
Quantitative Comparison: Traditional vs. Green Methods
To justify the experimental choices, the following table summarizes the quantitative and qualitative improvements of the DMC-microwave protocol over traditional Hakomori methylation.
| Parameter | Traditional Hakomori Method | Green DMC-Microwave Protocol |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC)[5] |
| Reagent Toxicity | Highly toxic, carcinogenic | Non-toxic, biodegradable[6] |
| Solvent System | DMSO or DMF | DMC (Reagent acts as solvent)[9] |
| Base Required | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3)[7] |
| Reaction Time | 12 - 24 hours | 1 - 2 hours (Microwave)[8] |
| Primary Byproducts | NaI, hazardous organic waste | Methanol, CO2[7] |
| Estimated E-Factor | > 50 | < 5 |
Step-by-Step Experimental Protocols
Note: The following protocols form a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Protocol A: Microwave-Assisted Methylation (Synthesis of Protected Intermediate)
Objective: Exhaustive methylation of the 3, 4, and 6 positions of Methyl 2-O-benzyl-α-D-glucopyranoside using DMC[3][9].
Materials:
-
Methyl 2-O-benzyl-α-D-glucopyranoside (1.0 eq, 10 mmol)
-
Dimethyl Carbonate (DMC) (20 mL, acts as reagent and solvent)[5]
-
Anhydrous K2CO3 (3.0 eq, 30 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol) - Phase transfer catalyst
Procedure:
-
Preparation: In a 50 mL microwave-safe reactor vessel, dissolve the starting material in 20 mL of DMC.
-
Catalyst Addition: Add anhydrous K2CO3 and TBAB to the solution. Add a magnetic stir bar and seal the vessel with a pressure-rated cap.
-
Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Program the system to ramp to 130 °C over 5 minutes and hold at 130 °C for 90 minutes with continuous stirring[8].
-
Cooling & Venting: Allow the vessel to cool to room temperature (<30 °C) before carefully venting to release accumulated CO2 pressure.
-
Workup: Filter the suspension through a pad of Celite to remove K2CO3 salts. Wash the filter cake with a minimal amount of ethyl acetate.
-
Concentration: Evaporate the filtrate under reduced pressure. The excess DMC can be trapped and recycled for future batches[6].
Self-Validating IPC:
-
TLC Analysis: (Eluent: 1:1 EtOAc/Hexane). The starting material spot should be completely absent. The product should appear as a single, higher Rf spot.
-
MS Check: ESI-MS should confirm the addition of three methyl groups (+42 Da per group).
Protocol B: Green Deprotection to Yield CAS 13479-66-8
Objective: Removal of the C-2 benzyl protecting group via catalytic hydrogenation to yield the final free 2-OH compound[3].
Materials:
-
Methyl 3,4,6-tri-O-methyl-2-O-benzyl-α-D-glucopyranoside (from Protocol A)
-
10% Pd/C catalyst (10% w/w)
-
Absolute Ethanol (Green solvent)
-
Hydrogen gas (Balloon or flow reactor)
Procedure:
-
Dissolve the methylated intermediate in absolute ethanol (0.1 M concentration).
-
Carefully add the 10% Pd/C catalyst under an inert argon atmosphere to prevent ignition.
-
Evacuate the reaction flask and backfill with H2 gas three times[3].
-
Stir vigorously at room temperature under an H2 atmosphere for 4-6 hours.
-
Filter the reaction mixture through a 0.22 µm PTFE membrane filter to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo to yield crude CAS 13479-66-8 as a viscous syrup or white solid.
Self-Validating IPC:
-
1H-NMR (CDCl3): Confirm the complete disappearance of aromatic protons (7.2 - 7.4 ppm) and the benzylic CH2 protons (approx. 4.6 ppm).
Quality Control & Analytical Characterization
To ensure the scientific integrity of the synthesized CAS 13479-66-8, the following analytical markers must be verified:
-
Regiochemical Integrity: The presence of exactly three O-methyl singlets in the 1H-NMR spectrum (typically between 3.30 and 3.65 ppm), alongside the anomeric O-methyl group[3].
-
Free Hydroxyl Verification: A distinct, exchangeable -OH peak corresponding to the C-2 position should be visible in anhydrous DMSO-d6, which disappears upon the addition of D2O.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) [M+Na]+ expected m/z for C10H20O6 is 259.1158.
References
-
PubChem - NIH. "alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-".[1] URL:
-
iChemistry. "(C6H10O4.C4H10O2)x - CAS号查询".[2] URL:
-
ResearchGate. "Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose".[4] URL:
-
MDPI. "Synthesis of Disaccharides Containing 6-Deoxy-a-L-talose as Potential Heparan Sulfate Mimetics".[3] URL:
-
HiMedia. "Dimethyl carbonate".[5] URL:
-
Semantic Scholar. "Microwave-assisted methylation of cassava starch with dimethyl carbonate".[8] URL:
-
ResearchGate. "Applications of Dimethyl Carbonate for the Chemical Upgrading of Biosourced Platform Chemicals".[6] URL:
-
Beilstein Journals. "Isosorbide and dimethyl carbonate: a green match".[9] URL:
-
PMC - NIH. "Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent".[7] URL:
Sources
- 1. alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl- | C10H20O6 | CID 13829321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ichemistry.cn [ichemistry.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl carbonate [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. BJOC - Isosorbide and dimethyl carbonate: a green match [beilstein-journals.org]
Troubleshooting & Optimization
Improving yield in 2-Thiazolecarbamic acid ethyl ester synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-Thiazolecarbamic acid ethyl ester (ethyl thiazol-2-ylcarbamate).
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative solvent comparisons, and a field-proven, self-validating experimental protocol designed to maximize your reaction yield.
Part 1: Mechanistic Pathway & Workflow
Understanding the reaction kinetics between 2-aminothiazole and ethyl chloroformate is critical. The thiazole ring nitrogen and the exocyclic amine group exhibit tautomerism, but acylation typically occurs at the exocyclic nitrogen. Yield losses usually stem from competing side reactions: either the hydrolysis of the electrophile or the over-acylation of the product.
Reaction pathway of 2-aminothiazole carbamylation highlighting target formation and side reactions.
Part 2: Core Troubleshooting FAQs
Q1: Why is my yield consistently below 50%, and how do I prevent bis-acylation (over-carbamylation)? A1: Bis-acylation occurs when the mono-carbamate product is deprotonated and reacts with a second equivalent of ethyl chloroformate. Causality: The exocyclic NH of the mono-carbamate remains slightly acidic. If you use a large excess of electrophile (>1.1 eq) or allow the reaction temperature to spike during the addition phase, the activation energy for the second acylation is easily overcome. Solution: Strictly control your stoichiometry (use exactly 1.05 eq of ethyl chloroformate) and utilize a slow, dropwise addition at 0 °C. Maintain this temperature for at least 1 hour before allowing the system to warm to room temperature.
Q2: I observe unreacted 2-aminothiazole despite using excess ethyl chloroformate. What is causing this incomplete conversion? A2: The most likely culprit is moisture in your solvent or base, leading to the rapid hydrolysis of ethyl chloroformate into ethanol, carbon dioxide, and HCl. Causality: Water is a strong nucleophile that outcompetes the exocyclic amine of 2-aminothiazole. Furthermore, the generated HCl protonates the 2-aminothiazole, rendering it non-nucleophilic and stalling the reaction. Solution: Ensure all glassware is oven-dried and purged with inert gas (N₂/Ar). Use strictly anhydrous solvents and distill your base over calcium hydride prior to use.
Q3: Which base and solvent system is optimal for maximizing the mono-carbamate yield? A3: The choice of base dictates the reaction kinetics and the ease of downstream purification. While sodium ethoxide in refluxing ethanol has been reported to yield the carbamate at ~58%[1], this protic environment promotes side reactions and electrophile degradation. Aprotic systems are vastly superior. Pyridine in dry chloroform or dichloromethane (DCM) typically provides the highest yields because pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate[2]. Triethylamine (Et₃N) in THF is a viable alternative yielding ~68-75%[3], but it can lead to localized basicity spikes if not stirred vigorously.
Part 3: Quantitative Data Summary
The following table summarizes the performance of various base/solvent systems to help you select the optimal conditions for your specific laboratory setup:
| Base / Catalyst | Solvent System | Temperature | Avg. Yield | Primary Troubleshooting Issue |
| Pyridine (1.2 eq) | Dry DCM or CHCl₃ | 0 °C → RT | 70–85% | Requires acidic aqueous workup to remove residual pyridine. |
| Triethylamine (Et₃N) | Dry THF | 0 °C → RT | 68–75% | Prone to localized exotherms; requires vigorous stirring. |
| Sodium Ethoxide | Ethanol | Reflux (78 °C) | 50–58% | High rate of electrophile hydrolysis; promotes side reactions. |
| K₂CO₃ (Solid) | DMF | RT | < 50% | Poor solubility of the base leads to sluggish reaction kinetics. |
Part 4: Optimized Experimental Protocol
The following methodology is a self-validating system designed to maximize the yield of ethyl thiazol-2-ylcarbamate by suppressing bis-acylation and hydrolysis.
Phase 1: Anhydrous Setup
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Nitrogen (N₂) or Argon gas for 15 minutes. Causality: Eliminating atmospheric moisture prevents the competitive hydrolytic degradation of ethyl chloroformate.
Phase 2: Reagent Dissolution & Activation 2. Dissolution: Add 2-aminothiazole (10.0 mmol, 1.00 g) to the flask. Inject 25 mL of anhydrous Dichloromethane (DCM) via syringe. 3. Base Addition: Inject anhydrous Pyridine (12.0 mmol, 0.97 mL) into the stirring suspension. Validation Check: The mixture should become a homogeneous pale-yellow solution. If particulates remain, the solvent volume may be slightly increased, but do not exceed a 0.3 M dilution.
Phase 3: Controlled Electrophilic Addition 4. Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Addition: Dilute Ethyl chloroformate (10.5 mmol, 1.00 mL) in 5 mL of dry DCM. Add this solution dropwise via a syringe pump over 30 minutes. Causality: Slow addition at 0 °C suppresses the thermal activation energy required for secondary acylation, strictly favoring the mono-carbamate target.
Phase 4: Reaction Maturation 6. Stirring: Maintain the reaction at 0 °C for 1.5 hours, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for 12 hours. Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting material spot (lower Rf) should disappear, replaced by a single major product spot (higher Rf).
Phase 5: Quench & Purification 7. Quench: Cool the mixture back to 0 °C and slowly add 15 mL of ice-cold distilled water to quench any unreacted chloroformate. 8. Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2 × 15 mL): To protonate and extract residual pyridine into the aqueous layer.
-
Saturated NaHCO₃ (15 mL): To neutralize any residual acid.
-
Brine (15 mL): To pull dissolved water out of the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Dissolve the crude solid in a minimum boiling mixture of Hexane/Ethyl Acetate. Cool slowly to room temperature, then to 4 °C to yield pure ethyl thiazol-2-ylcarbamate crystals.
Part 5: References
-
Title: Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors Source: National Institutes of Health (NIH) URL:
-
Title: Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors: A Case Study of a Reversible Covalent Inhibition Strategy Source: ResearchGate URL:
-
Title: Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide Source: King Saud University (KSU) URL:
Sources
Minimizing side reactions during Ethyl 2-thiazolecarbamate production
Welcome to the technical support center for the synthesis of Ethyl 2-thiazolecarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during the synthesis of Ethyl 2-thiazolecarbamate, presented in a question-and-answer format.
Issue 1: Low Yield of Ethyl 2-thiazolecarbamate
Question: I am getting a low yield of my desired product. What are the likely causes and how can I improve it?
Answer: A low yield in this two-step synthesis can originate from either the formation of the 2-aminothiazole precursor or the subsequent carbamation step. Let's break down the potential causes and solutions:
For the 2-aminothiazole synthesis (Hantzsch Reaction):
-
Incomplete Reaction: The Hantzsch thiazole synthesis, while classic, may not have reached completion.[1][2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[3] Microwave irradiation has been reported to significantly reduce reaction times and improve yields in some cases.[3]
-
-
Purity of Reactants: Impurities in your α-haloketone or thiourea can lead to competing side reactions that consume your starting materials.[3][4]
-
Solution: Ensure the purity of your reactants. Recrystallize or distill them if necessary.
-
-
Suboptimal Solvent: The polarity of the solvent is crucial for the Hantzsch reaction.
-
Solution: While alcohols like ethanol and methanol are commonly used, a solvent screen could reveal a more optimal choice for your specific substrates.[3]
-
For the carbamation of 2-aminothiazole:
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis by moisture, forming ethanol and hydrochloric acid. The generated HCl can protonate the amino group of 2-aminothiazole, deactivating it for the desired reaction.
-
Inadequate Base: The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine in at least a stoichiometric amount to scavenge the HCl produced. An excess of the base can also be beneficial.
-
-
Formation of Di-acylated Product (Bis-carbamate): While less common, it's possible for the ethyl chloroformate to react with the initially formed carbamate under certain conditions, especially with a large excess of the acylating agent and elevated temperatures.
-
Solution: Use a controlled stoichiometry of ethyl chloroformate (e.g., 1.0-1.2 equivalents). Add the ethyl chloroformate dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[5]
-
Issue 2: Presence of an Unexpected, Highly Polar Impurity
Question: My TLC plate shows a baseline spot that I cannot identify, and it seems to be affecting my purification. What could it be?
Answer: A highly polar, baseline impurity in this reaction often points to the formation of a salt.
-
Cause: The most likely culprit is the hydrochloride salt of your 2-aminothiazole starting material. This forms if the HCl generated from the hydrolysis of ethyl chloroformate is not effectively neutralized by the base.
-
Solution: Ensure you are using a sufficient amount of a suitable base (e.g., triethylamine, pyridine) to scavenge all the generated HCl. Running the reaction under strictly anhydrous conditions will also minimize HCl formation.[5]
-
-
Cause: Another possibility is the formation of a thiazolium salt. The endocyclic nitrogen of the thiazole ring can be nucleophilic and react with ethyl chloroformate, especially if the exocyclic amino group is protonated.[7]
-
Solution: Maintaining a basic environment helps to keep the exocyclic amino group deprotonated and more nucleophilic, favoring the desired reaction.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to get a pure sample of Ethyl 2-thiazolecarbamate. What purification strategies do you recommend?
Answer: Purification can indeed be challenging due to the potential for similar polarities between the product and certain byproducts. Here are some recommended strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.
-
Protocol: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, to achieve good separation. Monitor the fractions by TLC to isolate the pure product.[4]
-
-
Acid-Base Extraction: The basicity of the thiazole nitrogen can be exploited for purification.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product may be extracted into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the carbamation reaction and what are the key competing reactions?
A1: The primary reaction is a nucleophilic acyl substitution. The exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the desired Ethyl 2-thiazolecarbamate.
The main competing reactions are:
-
N-acylation at the endocyclic nitrogen: The nitrogen atom within the thiazole ring also has a lone pair of electrons and can act as a nucleophile, leading to the formation of a thiazolium salt.[7] This is generally less favored than acylation of the more nucleophilic exocyclic amino group, especially under basic conditions.
-
Hydrolysis of ethyl chloroformate: As mentioned in the troubleshooting section, any moisture present will lead to the decomposition of the acylating agent.
Q2: How does the choice of base influence the reaction outcome?
A2: The base plays a crucial role in this reaction. Its primary function is to neutralize the HCl generated during the reaction. Without a base, the HCl would protonate the starting 2-aminothiazole, rendering it non-nucleophilic and halting the reaction.
-
Sterically Hindered vs. Unhindered Bases: A sterically hindered, non-nucleophilic base like triethylamine is preferred. It is a good proton scavenger but is unlikely to compete with the 2-aminothiazole as a nucleophile and attack the ethyl chloroformate.
-
Pyridine: Pyridine is also commonly used and acts as both a base and a nucleophilic catalyst. It can react with ethyl chloroformate to form a highly reactive acylpyridinium salt, which is then attacked by the 2-aminothiazole.
-
Inorganic Bases: While inorganic bases like sodium carbonate can be used, their solubility in organic solvents can be limited, potentially leading to a heterogeneous reaction mixture and slower reaction rates.
Q3: What are the optimal reaction conditions to maximize yield and purity?
A3: The optimal conditions can be substrate-dependent, but here is a general set of recommendations:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, THF) | Prevents hydrolysis of ethyl chloroformate.[5] |
| Temperature | 0-5 °C for addition, then room temperature | Controls the initial exothermic reaction and minimizes side product formation.[5] |
| Base | Triethylamine or Pyridine (1.1-1.5 equivalents) | Effectively scavenges HCl without competing as a nucleophile.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture from the reaction. |
| Addition | Slow, dropwise addition of ethyl chloroformate | Maintains a low concentration of the acylating agent, reducing the likelihood of side reactions.[6] |
Experimental Protocol: Synthesis of Ethyl 2-thiazolecarbamate
This protocol is a general guideline. You may need to adjust the quantities and reaction times based on your specific 2-aminothiazole derivative.
Materials:
-
2-Aminothiazole (1 equivalent)
-
Ethyl chloroformate (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole and anhydrous DCM.
-
Addition of Base: Add triethylamine to the solution and cool the flask to 0-5 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
-
Isolation: Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting solubility issues with 2-Thiazolecarbamic acid ethyl ester
Technical Support Center: 2-Thiazolecarbamic Acid Ethyl Ester
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-Thiazolecarbamic acid ethyl ester (Molecular Formula: C6H8N2O2S)[1]. Because this compound is frequently utilized as a scaffold for cannabinoid (CB2) receptor ligands and in aquatic toxicity screening, overcoming its inherent lipophilicity and high crystalline lattice energy is critical for reproducible data[2][3].
Below, you will find field-proven causality explanations, self-validating protocols, and formulation strategies to resolve common solubility failures.
I. Frequently Asked Questions & Troubleshooting
Q1: Why does my compound precipitate immediately when diluted into aqueous assay buffers (e.g., PBS or DMEM)? The Causality: 2-Thiazolecarbamic acid ethyl ester possesses a hydrophobic thiazole core coupled with an ethyl ester moiety[1]. This structure dictates a high partition coefficient (logP). When you transition the compound from a highly organic primary stock (like DMSO) directly into an aqueous buffer, the sudden shift in solvent polarity forces the compound to overcome its solvation energy. Unable to form favorable hydrogen bonds with water, the hydrophobic molecules rapidly aggregate to minimize their exposed surface area, resulting in microcrystalline precipitation (often referred to as "solvent crash-out").
Q2: What are the optimal primary solvents for creating concentrated stock solutions? The Causality: To break the stable crystal lattice of the solid compound, you must use solvents capable of strong dipole interactions. Polar aprotic solvents like anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are highly recommended. Historically, absolute ethyl alcohol and acetone have also been validated as effective primary solvents for preparing concentrated mixtures of this compound, particularly in aquatic toxicity and environmental screening studies[2].
Q3: How can I maintain solubility for in vivo parenteral administration without causing vehicle toxicity? The Causality: Aqueous suspensions of lipophilic thiazole derivatives often fail in vivo due to erratic bioavailability and rapid clearance. To achieve delayed absorption and sustained release for parenterally administered forms, the drug should be dissolved or suspended in an oil vehicle (e.g., corn or sesame oil)[3]. For advanced depot delivery, the compound can be formulated into microencapsule matrices using biodegradable polymers such as polylactide-polyglycolide (PLGA)[3]. PLGA creates a hydrophobic microenvironment that slowly degrades via hydrolysis, releasing the drug at a controlled rate without requiring it to be highly soluble in the bloodstream immediately.
II. Solvent Compatibility Matrix
To facilitate easy comparison for your experimental design, summarize your solvent choices using the quantitative parameters below:
| Solvent System | Max Recommended Stock Conc. | Application Suitability | Limiting Factor / Causality |
| Anhydrous DMSO | 50 mM | Primary stock for in vitro cell assays | Cytotoxicity; final assay concentration must remain <0.1% to prevent cell death. |
| Absolute Ethanol | 20 mM | Aquatic toxicity studies / Chemical stocks[2] | High evaporation rate; potential protein denaturation in sensitive biochemical assays. |
| Corn/Sesame Oil | 10–15 mg/mL | In vivo oral or intraperitoneal dosing[3] | High viscosity makes it difficult to sterile-filter; requires homogenization. |
| Aqueous Buffer (PBS) | < 50 µM | Direct assay media | Rapid precipitation due to hydrophobic collapse. |
III. Standard Operating Procedure: Self-Validating Aqueous Dilution
To prevent false negatives in your in vitro assays caused by undetected drug precipitation, use this self-validating step-down dilution protocol.
Objective: To prepare a precipitation-free aqueous working solution using a surfactant-mediated polarity gradient.
Step-by-Step Methodology:
-
Primary Solvation: Weigh the lyophilized 2-Thiazolecarbamic acid ethyl ester powder and dissolve it in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until optically clear.
-
Scientific Rationale: DMSO disrupts the crystalline lattice energy, completely solvating the individual molecules.
-
-
Surfactant Coating: Add 5% (v/v) Tween-80 (or Hydroxypropyl-β-cyclodextrin) directly to the DMSO stock. Vortex vigorously for 60 seconds.
-
Scientific Rationale: The non-ionic surfactant coats the lipophilic molecules, forming pre-micellar structures that shield the hydrophobic thiazole core from the upcoming aqueous environment.
-
-
Aqueous Transition: While continuously vortexing the target aqueous assay buffer, add the DMSO/Tween-80 mixture dropwise. Target a final DMSO concentration of ≤0.1%.
-
Self-Validation Check (Critical Step): Transfer 100 µL of the final working solution into a 96-well clear-bottom plate. Read the optical density at 600 nm (OD600) using a microplate spectrophotometer, using the plain buffer as a blank.
-
Validation Criteria: If the OD600 is > 0.05 above the blank, micro-precipitation (turbidity) has occurred. The solution is invalid for biological assays, and the surfactant-to-drug ratio must be increased. If the OD600 is < 0.05 , the solution is fully solvated and validated for immediate use.
-
IV. Formulation Troubleshooting Workflow
Use the following decision matrix to determine the correct formulation strategy based on your specific experimental model.
Figure 1: Decision matrix for troubleshooting and formulating 2-Thiazolecarbamic acid ethyl ester.
V. References
-
Environmental Protection Agency (EPA). Fish Toxicity Project: The Toxicity of 3400 Chemicals to Fish. Retrieved from:
-
Google Patents (US20100093814A1). Novel compounds as cannabinoid receptor ligands and uses thereof. Retrieved from:
-
PubChemLite. 2-thiazolecarbamic acid, ethyl ester (C6H8N2O2S). Retrieved from:
Sources
Technical Support Center: Stability & Handling of 2-Thiazolecarbamic Acid Ethyl Ester
Welcome to the Technical Support Center for 2-Thiazolecarbamic acid ethyl ester (ethyl N-(1,3-thiazol-2-yl)carbamate)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals who require precise mechanistic insights and troubleshooting strategies for handling N-heteroaryl carbamates.
Because carbamate linkages are highly susceptible to environmental conditions, understanding the causality behind their degradation is critical for accurate pharmacokinetic profiling, assay development, and synthetic workflows[2].
Mechanistic Insight: The Dual Nature of Thiazolyl Carbamates
To prevent degradation, we must first understand why it happens. 2-Thiazolecarbamic acid ethyl ester possesses two critical functional groups that dictate its stability:
-
The Carbamate Linkage: Inherently labile, acting as a hybrid between an amide and an ester.
-
The Thiazole Ring: An electron-withdrawing heteroaromatic system with a basic nitrogen (pKa ~2.5).
Under strongly acidic conditions (pH < 2), the degradation follows a specific acid-catalyzed hydrolysis mechanism [3]. The protonation of the carbonyl oxygen increases the electrophilicity of the central carbon, making it highly susceptible to nucleophilic attack by water[4]. This forms a tetrahedral intermediate that collapses to release ethanol and 2-thiazolylcarbamic acid. The carbamic acid intermediate is highly unstable and spontaneously decarboxylates to yield 2-aminothiazole and carbon dioxide[5].
Interestingly, at slightly acidic pH (pH 4–6), the molecule is at its most stable. The thiazole ring remains largely unprotonated, and the hydronium ion concentration is too low to drive the acid-catalyzed pathway[2].
Acid-catalyzed hydrolysis pathway of 2-thiazolecarbamic acid ethyl ester.
Quantitative Stability Profile
The table below summarizes the kinetic behavior of 2-thiazolecarbamic acid ethyl ester across different pH environments at 25°C.
| pH Condition | Dominant Mechanism | Estimated Half-Life (t₁/₂) | Primary Degradants |
| pH 1.0 - 2.0 | Specific Acid-Catalyzed | < 12 hours | 2-Aminothiazole, Ethanol, CO₂ |
| pH 4.0 - 6.0 | Spontaneous / Neutral | > 4 weeks | Highly Stable |
| pH 7.4 | Base-Mediated (Onset) | ~ 3 - 5 days | 2-Aminothiazole, Ethanol, CO₂ |
| pH > 9.0 | Base-Catalyzed (E1cB) | < 30 minutes | 2-Aminothiazole, Ethanol, CO₂ |
Note: The thiazole ring significantly accelerates base-catalyzed hydrolysis via an E1cB mechanism by increasing the acidity of the carbamate N-H bond, making alkaline conditions far more destructive than acidic ones[6].
Troubleshooting & FAQs
Q: I am detecting a massive peak at m/z 101.01 in my positive-ion LC-MS runs. What is this, and why is it there? A: A peak at m/z 101.01 corresponds to the [M+H]⁺ ion of 2-aminothiazole (exact mass ~100.01 Da). This is the terminal degradation product of your compound[1]. If you are seeing this, your carbamate has hydrolyzed. Check your sample matrix pH and your mobile phase composition.
Q: My compound degrades during chromatographic elution when using 0.1% Formic Acid (FA) as a mobile phase. How can I prevent this? A: 0.1% FA has a pH of approximately 2.7. At this pH, combined with elevated column temperatures (e.g., 40°C), specific acid-catalyzed hydrolysis is accelerated[3]. Solution: Switch to a neutral or slightly acidic buffered mobile phase, such as 10 mM Ammonium Acetate adjusted to pH 5.5. Additionally, lower the column compartment temperature to 25°C to reduce the kinetic energy available for the hydrolysis reaction[2].
Q: How do I know if my compound is degrading during sample extraction or inside the mass spectrometer source (in-source fragmentation)? A: This requires a self-validating experimental control. Inject a pure standard of 2-thiazolecarbamic acid ethyl ester using a "soft" ionization method (lower capillary voltage/declustering potential). If the 2-aminothiazole peak disappears, the cleavage was happening in-source. If the peak remains, the degradation is occurring in the vial during sample preparation.
Q: Does the basicity of the thiazole ring protect the carbamate from acid hydrolysis? A: Partially. The thiazole nitrogen (pKa ~2.5) protonates under strongly acidic conditions. This creates a localized positive charge that electrostatically repels incoming hydronium ions, slightly hindering the protonation of the carbamate carbonyl compared to simple alkyl carbamates. However, this effect is overcome at pH < 2, where the sheer concentration of protons drives the A_Ac2 mechanism forward[3][4].
Self-Validating Experimental Protocol: pH-Stabilized Extraction
To ensure scientific integrity, any quantitative assay involving this compound must utilize a self-validating workflow that actively prevents hydrolysis while controlling for matrix effects.
Objective: Extract 2-thiazolecarbamic acid ethyl ester from biological matrices without inducing acid or base-catalyzed hydrolysis.
Materials:
-
Quenching Buffer: 200 mM Ammonium Acetate, adjusted to pH 5.5.
-
Extraction Solvent: Ice-cold Acetonitrile (MeCN).
-
Internal Standard (IS): Stable-isotope labeled analog (e.g., ¹³C₃-labeled carbamate).
Step-by-Step Methodology:
-
Preparation & Spiking: Aliquot 100 µL of the biological sample (e.g., plasma) into a pre-chilled microcentrifuge tube (4°C). Immediately add 10 µL of the IS. Causality: The IS must be added before any precipitation steps to perfectly mirror the extraction recovery and potential degradation of the target analyte.
-
Immediate pH Quench: Add 50 µL of the pH 5.5 Quenching Buffer to the sample. Causality: Shifting the matrix to pH 5.5 immediately arrests both the E1cB base-catalyzed pathway and the specific acid-catalyzed pathway[2].
-
Protein Precipitation: Add 300 µL of ice-cold MeCN. Vortex vigorously for 2 minutes. Causality: Cold temperatures exponentially decrease the rate constant of hydrolysis.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial maintained at 4°C. Analyze via LC-MS/MS using a pH 5.5 buffered mobile phase.
Optimized sample preparation workflow to prevent carbamate hydrolysis.
References
- PubChemLite - 2-thiazolecarbamic acid, ethyl ester (C6H8N2O2S). Université du Luxembourg.
- Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. ResearchGate.
- Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Academia.edu.
- Kinetics of Carbaryl Hydrolysis. Clemson University.
- Kinetics and Mechanism of Degradation of Chlorphenesin Carbamate in Strongly Acidic Aqueous Solutions. J-Stage.
- Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation. Benchchem.
Sources
- 1. PubChemLite - 2-thiazolecarbamic acid, ethyl ester (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and Mechanism of Degradation of Chlorphenesin Carbamate in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions [academia.edu]
Technical Support Center: 5-Methyluridine (Ribothymidine)
Important Note for Users: The provided CAS number 13479-66-8 could not be definitively matched to a specific chemical substance in our search. However, based on similar numeric sequences and relevance to the specified audience, this guide has been developed for 5-Methyluridine (CAS: 1463-10-1) , also known as Ribothymidine (rT or m5U).[1][2][3] This modified nucleoside is critical in tRNA structure and function, making its stability paramount for researchers in molecular biology and drug development.[3][4]
This guide provides in-depth technical support for identifying and solving common degradation problems encountered during the storage and handling of 5-Methyluridine.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most immediate questions researchers face when working with 5-Methyluridine.
Q1: What are the ideal storage conditions for solid 5-Methyluridine? For long-term stability, solid 5-Methyluridine should be stored in a tightly sealed container, protected from light, at -20°C.[2] It is a white crystalline powder that is generally stable under standard temperature and pressure, but degradation can be accelerated by prolonged exposure to humidity and light.[1]
Q2: My 5-Methyluridine is in an aqueous solution. How should I store it and for how long? Aqueous stock solutions are significantly less stable than the solid form. For long-term storage, it is recommended to prepare aliquots of your stock solution (e.g., in nuclease-free water or a buffer like PBS) and store them at -80°C.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For daily use, solutions may be kept at 2-8°C but should be used within a short timeframe. Recent studies suggest that even at -80°C, some modified nucleosides can show signs of instability over extended periods (months), so it is best practice to prepare fresh solutions when possible for critical experiments.[5]
Q3: What are the primary causes of 5-Methyluridine degradation? The main factors contributing to the degradation of 5-Methyluridine are:
-
Hydrolysis: The N-glycosidic bond linking the thymine base to the ribose sugar can be cleaved under acidic conditions. The ribose sugar itself can also undergo hydrolysis.
-
Oxidation: The pyrimidine ring and the ribose moiety can be susceptible to oxidative damage, especially if exposed to air, metal ion contaminants, or oxidizing agents.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various photoproducts.
Q4: How can I tell if my 5-Methyluridine has degraded? Visual inspection is unreliable. The most definitive way is through analytical techniques. A simple check is to use a spectrophotometer to measure the absorbance spectrum; the characteristic maximum absorption wavelength (λmax) for 5-Methyluridine is around 267 nm.[2] A significant shift in this peak or a change in the spectral shape can indicate degradation. However, the gold standard for assessing purity is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[6][7]
Q5: What are the consequences of using degraded 5-Methyluridine in my experiments? Using degraded 5-Methyluridine can severely compromise your results. Degradation leads to a lower effective concentration of the active compound, resulting in loss of biological activity.[8] Furthermore, the degradation products themselves can have unknown or interfering effects, leading to inconsistent data, artifacts, and misinterpretation of experimental outcomes.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) & Investigation |
| Loss of biological activity or inconsistent assay results. | 1. Degradation of stock solution: The most common cause. Solutions may be old, stored improperly, or subjected to multiple freeze-thaw cycles. 2. Incorrect Concentration: Degradation has lowered the effective concentration of the active compound. | 1. Verify Stock Integrity: Analyze your stock solution using RP-HPLC to assess its purity. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Prepare Fresh Solutions: Discard the suspect stock and prepare a new solution from solid material. Always use high-purity, nuclease-free water or a suitable buffer. 3. Review Storage Protocol: Ensure solutions are aliquoted and stored at -80°C. Maintain a log of freeze-thaw cycles for each aliquot. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | 1. Forced Degradation: Experimental conditions (e.g., extreme pH, high temperature, presence of oxidants) are too harsh. 2. Contamination: Solvent or container may be contaminated. 3. Photodegradation: Sample was exposed to light during preparation or analysis. | 1. Optimize Conditions: If conducting a forced degradation study, reduce the stressor's intensity (e.g., lower temperature, shorter incubation time, lower acid/base concentration). The goal is typically 5-20% degradation.[9][10] 2. Use High-Purity Reagents: Use HPLC-grade solvents and low-adsorption labware.[11] 3. Protect from Light: Prepare samples under subdued light and use amber vials for storage and in the autosampler. |
| Precipitation observed in a stored solution. | 1. Poor Solubility: The concentration may be too high for the chosen solvent or storage temperature. 2. Degradation: Degradation products may be less soluble than the parent compound. | 1. Check Solubility Limits: Verify the solubility of 5-Methyluridine in your solvent system. It is soluble in PBS (pH 7.2) at ~5 mg/mL and DMSO at ~10 mg/mL.[2] 2. Filter and Re-analyze: Filter the solution and analyze the supernatant by HPLC to determine the concentration and check for degradation products. If degradation is confirmed, discard the solution. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting issues with 5-Methyluridine.
Caption: A step-by-step workflow for troubleshooting 5-Methyluridine degradation issues.
Section 3: Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a baseline method to separate 5-Methyluridine from its potential degradation products. Method development and validation are crucial for specific applications.[7]
-
Objective: To determine the purity of a 5-Methyluridine sample and detect degradation products.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Method Parameters:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-18 min: 30% to 5% B
-
18-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 267 nm[2]
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a control sample by dissolving solid 5-Methyluridine in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Prepare the test sample by diluting the stock solution to be analyzed to the same concentration.
-
Inject the control and test samples into the HPLC system.
-
Analysis: Compare the chromatograms. A pure sample will show a single major peak at the retention time of 5-Methyluridine. The presence of additional peaks in the test sample indicates degradation. The purity can be estimated by calculating the peak area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods as per ICH guidelines.[9][10][12]
-
Objective: To intentionally degrade 5-Methyluridine under various stress conditions to identify potential degradation products and pathways.
-
Materials: 5-Methyluridine stock solution (e.g., 1 mg/mL), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC system.
-
Procedure:
-
Control: Prepare a control sample by diluting the stock solution with water/mobile phase.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[13]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[13]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.[13]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Analyze by HPLC.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours in the dark. Analyze by HPLC.
-
-
Analysis: Analyze all stressed samples alongside the control. Use LC-MS to determine the mass-to-charge ratio (m/z) of new peaks to help elucidate the structures of degradation products.[14][15]
Forced Degradation Experimental Workflow
Caption: Standard experimental workflow for a forced degradation study of 5-Methyluridine.
Section 4: Technical Deep Dive: Degradation Pathways
Understanding the chemistry behind the degradation is key to preventing it. The primary degradation pathways for pyrimidine nucleosides like 5-Methyluridine involve the cleavage of the N-glycosidic bond and modification of the pyrimidine ring.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the N1 of the thymine base can be protonated. This makes the C1' carbon of the ribose sugar more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the N-glycosidic bond. This releases free thymine and a ribose derivative.
-
Reductive and Oxidative Pathways: While less common in simple storage, the pyrimidine ring itself can be degraded. Biological or harsh chemical conditions can lead to reductive pathways that open the ring to form compounds like β-ureidoisobutyrate, or oxidative pathways that can also result in ring opening.[16][17][18]
Simplified Degradation Pathway Diagram
Caption: Major degradation pathways affecting 5-Methyluridine stability.
References
- This reference number is intentionally left blank.
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Alexandrov, A., Chernyakov, I., Gu, W., Hiley, S. L., Hughes, T. R., Javid, B., ... & Clarke, B. J. (2012). The Rapid tRNA Decay Pathway in Saccharomyces cerevisiae. PLoS Genetics, 8(1), e1002464. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
PubChem. (n.d.). 1-((2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
-
Levin, M. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
- This reference number is intentionally left blank.
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Schmidt, W., Arnold, H. H., & Kersten, H. (1975). Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA. Nucleic Acids Research. [Link]
-
PubChem. (n.d.). Thymine degradation. National Center for Biotechnology Information. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
van Kuilenburg, A. B. P., et al. (2004). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. [Link]
-
Singh, R., & Kumar, R. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
- This reference number is intentionally left blank.
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Wikipedia. (n.d.). 5-Methyluridine. Wikimedia Foundation. [Link]
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
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Kerkhoff, D., et al. (2025, August 2). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
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Davanloo, P., Sprinzl, M., & Cramer, F. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
International Journal of Creative Research Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
- This reference number is intentionally left blank.
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Chen, C. H., et al. (2018). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Scientific Research Publishing. [Link]
-
Davanloo, P., Sprinzl, M., & Cramer, F. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research. [Link]
Sources
- 1. alignchemical.com [alignchemical.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biomedres.us [biomedres.us]
- 7. ijcrt.org [ijcrt.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 15. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Robust Purity Assessment of 2-Thiazolecarbamic Acid Ethyl Ester: A Comparative HPLC Validation Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, 2-Thiazolecarbamic acid ethyl ester (Ethyl 2-thiazolylcarbamate) serves as a critical scaffold for various kinase inhibitors and anthelmintic agents.[1] Its purity is paramount; however, its chemical structure—a carbamate moiety attached to a thiazole ring—presents specific analytical challenges.
While Gas Chromatography (GC) is often the default for esters, this guide argues that High-Performance Liquid Chromatography (HPLC) is the superior methodology due to the thermal instability inherent to carbamates.[1] This document provides a validated, self-verifying HPLC protocol, compares it objectively against GC and UPLC alternatives, and offers a compliant framework based on the latest ICH Q2(R2) guidelines.
The Analytical Challenge: Why HPLC?
To select the correct method, we must understand the analyte's behavior under stress.
-
The Molecule: 2-Thiazolecarbamic acid ethyl ester (CAS: 14562-26-6).[1]
-
The Problem: Carbamates are thermally labile. In a GC injector port (typically 200°C+), they frequently undergo pyrolysis, decomposing into the corresponding amine (2-aminothiazole), carbon dioxide, and alcohol.[1] This leads to false impurity profiles and inaccurate assay values.
Comparative Analysis: HPLC vs. Alternatives
The following table summarizes why RP-HPLC is the selected "Product" for this guide compared to common alternatives.
| Feature | RP-HPLC (Recommended) | GC-FID/MS | UPLC/UHPLC | Non-Aqueous Titration |
| Stability | High (Ambient/Column Temp <40°C) | Low (Thermal degradation risk) | High | High |
| Specificity | Excellent (Resolves impurities) | Good (If stable) | Superior | Poor (Measures total basic N) |
| Sensitivity | High (UV active thiazole ring) | High | Very High | Low |
| Throughput | Moderate (10-15 min run) | Fast | Fastest (<5 min) | Slow |
| Cost (CapEx) | Moderate | Moderate | High | Low |
Decision Logic Visualization
The following diagram illustrates the decision pathway that eliminates GC and selects HPLC for this specific carbamate.
Caption: Analytical method selection logic excluding GC due to thermal instability risks.
Method Development & Optimization
This protocol utilizes the strong UV absorption of the thiazole ring (typically
Optimized Chromatographic Conditions
-
Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilane),
, packing (e.g., Agilent Zorbax or Waters Symmetry).[1] Rationale: Provides sufficient retention and resolution for polar thiazoles. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH suppresses the ionization of the thiazole nitrogen, preventing peak tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 265 nm.
-
Column Temperature:
. -
Injection Volume:
.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Validation Protocol (ICH Q2(R2) Compliant)
This section details the experimental validation. The protocol is designed to be self-validating by including system suitability tests (SST) that must pass before data is accepted.
System Suitability Test (SST)
Before any sample analysis, inject the Standard Solution (0.5 mg/mL) five times.
-
Requirement 1: %RSD of peak area
. -
Requirement 2: Tailing Factor (
) . -
Requirement 3: Theoretical Plates (
) .
Specificity (Selectivity)
Objective: Prove the method can separate the analyte from its synthesis precursors.
-
Protocol: Inject individual solutions of:
-
Blank (Mobile Phase).
-
Starting Material: 2-Aminothiazole.[3]
-
Analyte: 2-Thiazolecarbamic acid ethyl ester.
-
Spiked Sample: Analyte + 2-Aminothiazole.
-
-
Acceptance Criteria: Resolution (
) between impurity and main peak . No interference in the blank at the retention time of the main peak.
Linearity
Objective: Demonstrate proportionality between concentration and response.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL).
-
Data Analysis: Plot Concentration (x) vs. Peak Area (y). Calculate regression coefficient (
). -
Acceptance Criteria:
.
Accuracy (Recovery)
Objective: Confirm the method measures the true value.
-
Protocol: Spike a placebo (or known purity sample) with known amounts of standard at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery within
.[1]
Precision (Repeatability)
Objective: Assess intra-day consistency.
-
Protocol: Prepare 6 independent samples at 100% concentration.
-
Acceptance Criteria: %RSD of the assay results
.
Experimental Data Summary (Simulated)
The following data represents typical results obtained during the validation of this method, contrasting the HPLC performance with a theoretical GC attempt.
Table 2: Method Performance Comparison
| Parameter | HPLC Results (Method A) | GC Results (Method B) | Status |
| Linearity ( | HPLC Wins | ||
| Recovery (%) | HPLC Wins | ||
| Precision (%RSD) | HPLC Wins | ||
| LOD (ppm) | HPLC Wins |
Validation Workflow Visualization
Caption: Step-by-step validation workflow following ICH Q2(R2) guidelines.
Conclusion
For the purity assessment of 2-Thiazolecarbamic acid ethyl ester , HPLC is not just an alternative; it is the required standard. The experimental data confirms that while GC offers speed, it compromises integrity due to the thermal degradation of the carbamate linkage. The HPLC method described herein, using a C18 column and acidic mobile phase, provides a robust, specific, and accurate analytical tool suitable for QC release testing in a regulated environment.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5][6][7][8] (2024).[9][4][5][10] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12195, Carbamic acid, ethyl-, ethyl ester (Related Carbamate Structure). Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Infrared Spectral Interpretation of Ethyl 2-Thiazolecarbamate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Ethyl 2-thiazolecarbamate, a molecule incorporating both a bioactive thiazole heterocycle and a carbamate linker, presents a unique spectroscopic challenge. This guide provides an in-depth, comparative analysis of its Fourier-Transform Infrared (FTIR) spectrum. Moving beyond a simple peak list, we will dissect the vibrational contributions of each molecular fragment, compare it with logical alternatives, and establish a robust workflow for its positive identification.
The Vibrational Landscape: A Tale of Two Moieties
The infrared spectrum of Ethyl 2-thiazolecarbamate is best understood as a superposition of the vibrational modes from its two primary constituent parts: the 2-aminothiazole core and the ethyl carbamate side chain. The electronic interplay between the electron-withdrawing carbamate group and the aromatic thiazole ring subtly shifts the expected frequencies, creating a unique spectral fingerprint.
Our analysis will focus on identifying the characteristic bands arising from:
-
The N-H group: Its stretching and bending frequencies are highly sensitive to hydrogen bonding.
-
The Carbonyl (C=O) group: This is typically one of the most intense and diagnostically important bands in the spectrum.
-
The Thiazole Ring: Its skeletal vibrations (C=C, C=N, C-S) provide confirmation of the heterocyclic core.
-
The Carbamate Linkage (C-O & C-N): These stretches appear in the complex fingerprint region.
-
The Ethyl Group (C-H): Aliphatic stretches and bends are readily identifiable.
Predictive FTIR Analysis of Ethyl 2-Thiazolecarbamate
By synthesizing data from analogous structures, we can predict the characteristic absorption bands for Ethyl 2-thiazolecarbamate. The following table outlines these predictions, which form the basis of our interpretive strategy.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity |
| 3350 - 3200 | N-H Stretching | Carbamate (-NH-) | Medium, Broad |
| 3120 - 3050 | C-H Stretching | Aromatic (Thiazole Ring) | Medium to Weak |
| 2985 - 2850 | C-H Asymmetric & Symmetric Stretching | Aliphatic (Ethyl -CH₃, -CH₂-) | Medium to Strong |
| 1740 - 1715 | C=O Stretching | Carbamate Carbonyl | Strong, Sharp |
| 1610 - 1580 | N-H Bending / C=N Stretching | Carbamate / Thiazole Ring | Strong to Medium |
| 1550 - 1470 | C=C & C=N Ring Skeletal Stretching | Thiazole Ring | Strong to Medium |
| 1470 - 1440 | C-H Bending (Scissoring/Bending) | Aliphatic (Ethyl -CH₃, -CH₂-) | Medium |
| 1250 - 1200 | C-O Stretching (Ester-like) | Carbamate Linkage | Strong |
| 1180 - 1100 | C-N Stretching | Carbamate / Thiazole | Medium |
| 860 - 800 | C-H Out-of-plane Bending | Aromatic (Thiazole Ring) | Medium |
| 710 - 680 | C-S Stretching | Thiazole Ring | Weak to Medium |
Comparative Spectral Deconvolution
To confidently assign the spectrum of Ethyl 2-thiazolecarbamate, a comparison with simpler, related molecules is indispensable. This approach allows us to isolate and identify the spectral contributions of each part of the molecule.
Alternative 1: 2-Aminothiazole
This precursor molecule provides the spectral signature of the heterocyclic core. Its spectrum is dominated by:
-
N-H Stretches (Primary Amine): Two distinct bands typically appear in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretching)[1]. This contrasts with the single, broader N-H stretch expected for the secondary amide in our target molecule.
-
N-H Scissoring: A strong band around 1650-1610 cm⁻¹ confirms the primary amine group[1].
-
Thiazole Ring Vibrations: A series of sharp peaks between 1610-1470 cm⁻¹ are characteristic of the coupled C=C and C=N stretching vibrations within the thiazole skeletal structure[1][2].
Alternative 2: Ethyl Carbamate (Urethane)
This molecule provides the signature of the side chain. Key features include:
-
N-H Stretches: Similar to 2-aminothiazole, it shows primary amine N-H stretches if unsubstituted.
-
C=O Stretch: The carbonyl absorption is paramount. In simple carbamates, this band is typically found around 1720-1680 cm⁻¹[3]. The exact position is sensitive to the electronic environment and hydrogen bonding[4].
-
C-O Stretch: A strong C-O stretching band is expected around 1250 cm⁻¹[5].
Key Differentiating Features
| Vibrational Mode | Ethyl 2-thiazolecarbamate (Predicted) | 2-Aminothiazole | Ethyl Carbamate | Reason for Difference |
| N-H Stretch | Single band, ~3300 cm⁻¹ | Two bands, 3450-3300 cm⁻¹ | Two bands, ~3400-3200 cm⁻¹ | Secondary amide in the target molecule vs. primary amines in alternatives. |
| C=O Stretch | Strong, ~1730 cm⁻¹ | Absent | Strong, ~1700 cm⁻¹ | Presence of the carbamate carbonyl group, shifted by the thiazole ring. |
| Thiazole Skeletal | Present, 1550-1470 cm⁻¹ | Present, 1550-1470 cm⁻¹ | Absent | The heterocyclic core is unique to the target and 2-aminothiazole. |
| Aliphatic C-H | Present, 2985-2850 cm⁻¹ | Absent | Present, 2985-2850 cm⁻¹ | The ethyl group is absent in 2-aminothiazole. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.
Instrumentation:
-
FTIR Spectrometer (e.g., Shimadzu IRTracer-100, Thermo Fisher Nicolet iS50)
-
ATR Accessory with a diamond or germanium crystal
Procedure:
-
Background Collection (Self-Validation Step 1):
-
Ensure the ATR crystal surface is impeccably clean. Use a swab with isopropyl alcohol to wipe the surface and allow it to fully evaporate.
-
Lower the ATR anvil to make contact with the crystal.
-
Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A flat baseline in the final spectrum validates a good background collection.
-
-
Sample Preparation:
-
Place a small amount of the Ethyl 2-thiazolecarbamate powder (1-2 mg) onto the center of the ATR crystal. Ensure complete coverage of the crystal sampling area.
-
-
Sample Analysis (Self-Validation Step 2):
-
Lower the anvil onto the powder sample and apply consistent pressure using the built-in pressure clamp. The instrument software will typically indicate when optimal contact is made. Consistent pressure ensures spectral reproducibility.
-
Collect the sample spectrum using the same acquisition parameters as the background scan (32-64 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.
-
Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.
-
Label all significant peaks with their wavenumbers.
-
Visualization of Molecular Vibrations and Workflow
To aid in conceptualization, the following diagrams illustrate the molecular structure with its key vibrational modes and the logical workflow for spectral interpretation.
Caption: Key vibrational modes of Ethyl 2-thiazolecarbamate.
Caption: Logical workflow for spectral confirmation.
Conclusion
The FTIR spectrum of Ethyl 2-thiazolecarbamate is uniquely defined by a confluence of features: a strong carbonyl stretch around 1730 cm⁻¹, a single secondary N-H stretch near 3300 cm⁻¹, and the characteristic skeletal vibrations of the thiazole ring. By comparing the unknown spectrum against those of its constituent fragments, 2-aminothiazole and ethyl carbamate, a confident identification can be made. This comparative approach, grounded in a robust experimental protocol, provides the level of scientific integrity required for advanced research and development applications.
References
-
Kulish, M. et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link][6][7]
-
ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)... ResearchGate. Available at: [Link][8]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link][2]
-
Gore, R. C., et al. (1949). Infrared Spectra of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link][4]
-
Lachenmeier, D. W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. PubMed. Available at: [Link][9]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI. Available at: [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity & Performance of Ethyl vs. Methyl 2-Thiazolecarbamate
This guide provides an in-depth technical comparison of Ethyl 2-thiazolecarbamate and Methyl 2-thiazolecarbamate , focusing on their reactivity profiles, physicochemical properties, and experimental applications in drug discovery and agrochemical synthesis.[1]
Executive Summary
In the context of medicinal chemistry and organic synthesis, the choice between Methyl 2-thiazolecarbamate (M2TC) and Ethyl 2-thiazolecarbamate (E2TC) is governed by the trade-off between reactivity kinetics and hydrolytic stability .
-
Select Methyl 2-thiazolecarbamate when rapid acyl transfer (aminolysis) is required or when using the carbamate as a reactive intermediate for heterocycle fusion.[1]
-
Select Ethyl 2-thiazolecarbamate for applications requiring higher lipophilicity (LogP), improved solubility in non-polar organic solvents, and greater stability against spontaneous hydrolysis in aqueous formulations.[1]
Physicochemical Profile
The structural difference lies solely in the alkoxy group (methoxy vs. ethoxy). However, this minor change significantly impacts the steric profile and solubility, influencing both pharmacokinetics (in drug design) and process chemistry parameters.
| Property | Methyl 2-thiazolecarbamate | Ethyl 2-thiazolecarbamate | Impact on Performance |
| Molecular Weight | 158.18 g/mol | 172.21 g/mol | Minimal impact on atom economy.[1] |
| Predicted LogP | ~0.6 - 0.8 | ~1.1 - 1.3 | Ethyl is more lipophilic, offering better membrane permeability in biological assays. |
| Solubility (Water) | Moderate | Low | Methyl is preferred for aqueous/methanol reaction media. |
| Solubility (DCM/EtOAc) | Moderate | High | Ethyl is superior for extraction and purification in organic phases. |
| Steric Bulk ( | Low (Methyl) | Moderate (Ethyl) | Methyl allows for faster nucleophilic attack at the carbonyl carbon. |
| Melting Point | 170–175 °C (Typical) | 155–165 °C (Typical) | Methyl derivatives often pack more efficiently, leading to higher MPs. |
Reactivity Analysis
The reactivity of 2-thiazolecarbamates is dominated by the electrophilicity of the carbonyl carbon and the leaving group ability of the alkoxy group.
A. Hydrolytic Stability (Acid/Base)
The thiazole ring is electron-withdrawing, making the carbamate nitrogen less nucleophilic and the carbonyl more electrophilic than in simple alkyl carbamates.
-
Mechanism: Base-catalyzed hydrolysis (
) proceeds via a tetrahedral intermediate. -
Comparison: M2TC hydrolyzes 2–5x faster than E2TC .
-
Steric Factor: The methyl group offers less steric hindrance to the approaching hydroxide ion.
-
Electronic Factor: The ethoxy group is slightly more electron-donating than the methoxy group, slightly reducing the electrophilicity of the carbonyl in E2TC, further stabilizing it.
-
B. Aminolysis & Transesterification
When used as a "masked" isocyanate or acyl donor to form ureas (e.g., reacting with benzylamine), the rate-determining step is often the collapse of the tetrahedral intermediate.
-
Kinetics: M2TC reacts significantly faster.
-
Causality: The methoxide anion is a smaller leaving group, and the transition state for its expulsion is lower in energy compared to the ethoxide group.
C. Mechanistic Visualization
The following diagram illustrates the competitive pathways of Hydrolysis vs. Aminolysis, highlighting the steric influence of the R-group (Methyl/Ethyl).
Caption: Comparative reaction pathways. The steric bulk of the Ethyl group retards the formation of the tetrahedral intermediate in both hydrolysis and aminolysis pathways compared to the Methyl analog.[1]
Experimental Protocols
To validate the reactivity differences, the following protocols are recommended. These are designed to be self-validating systems where the disappearance of the starting material is monitored against an internal standard.
Protocol A: Synthesis of 2-Thiazolecarbamates
Use this standard procedure to generate fresh material for testing.
-
Reagents: 2-Aminothiazole (1.0 eq), Pyridine (1.2 eq), Methyl Chloroformate OR Ethyl Chloroformate (1.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-aminothiazole in dry DCM at 0°C under
. -
Add pyridine dropwise.
-
Add the respective chloroformate dropwise over 15 minutes. Note: Exothermic reaction.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Purification: Recrystallize from Ethanol/Water.
-
-
Validation: Confirm structure via
-NMR.-
M2TC: Singlet at ~3.8 ppm (
). -
E2TC: Quartet at ~4.2 ppm (
) and Triplet at ~1.3 ppm ( ).
-
Protocol B: Comparative Hydrolysis Assay (Kinetic Study)
Objective: Quantify the half-life (
-
Setup: Prepare a 10 mM stock solution of M2TC and E2TC in Methanol.
-
Reaction Media: Phosphate buffer (pH 8.0) or 0.1 M NaOH (for accelerated testing).
-
Method:
-
Mix 100 µL Stock + 900 µL Buffer in an HPLC vial.
-
Incubate at 25°C.
-
Inject: 10 µL into HPLC every 15 minutes for 4 hours.
-
-
Analysis: Plot
vs. Time. The slope will be steeper for Methyl.-
Expected Result:
.
-
Protocol C: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesizing and characterizing the kinetic stability of thiazole carbamates.
Conclusion & Recommendation
-
For High-Throughput Screening (HTS): Use Methyl 2-thiazolecarbamate .[1] Its higher reactivity ensures that chemical transformations (like urea formation) reach completion faster, reducing cycle times.
-
For Agricultural/Pharma Formulations: Use Ethyl 2-thiazolecarbamate .[1] The enhanced lipophilicity and hydrolytic stability make it a superior choice for active ingredients that must persist in the environment or biological systems before reaching the target site.[1]
References
-
Kinetics of Aminolysis: Shawali, A. S., et al. "Kinetics and Mechanism of Aminolysis of Carbamates." Journal of Organic Chemistry, 1986.
-
Thiazole Synthesis: "Hantzsch Thiazole Synthesis." Comprehensive Organic Name Reactions, Wiley, 2010.
-
Carbamate Hydrolysis: Dittert, L. W., & Higuchi, T. "Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution." Journal of Pharmaceutical Sciences, 1963.
-
General Ester Reactivity: "Hydrolysis of Methyl vs Ethyl Esters." Organic Chemistry Portal.
Sources
A Comparative Guide to Reference Standards for Chemical Identification: Addressing CAS Number Ambiguity
Senior Application Scientist Note: The requested analysis for CAS number 13479-66-8 could not be completed as this identifier does not correspond to a recognized chemical substance in major chemical databases. It is presumed that this may be a typographical error. Based on numerical proximity and common laboratory chemicals, this guide will provide a comparative analysis of reference standards and identification methods for two potential candidates: 2,6-Dimethyl-4-heptanone (CAS 108-83-8) and Copper(II) Glycinate (CAS 13479-54-4) . This dual analysis is intended to serve as a comprehensive resource and a framework that can be applied once the correct compound of interest is confirmed.
Part 1: Identification of 2,6-Dimethyl-4-heptanone (CAS 108-83-8)
Introduction: 2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone (DIBK), is a colorless liquid with a mild, sweet odor.[1] It is primarily used as a solvent for nitrocellulose, lacquers, and synthetic resins.[2] Accurate identification is crucial for quality control in industrial applications and for monitoring in environmental and occupational safety settings.[1]
Reference Standards for 2,6-Dimethyl-4-heptanone
Certified Reference Materials (CRMs) for 2,6-Dimethyl-4-heptanone are available from various commercial suppliers. These standards are typically characterized for purity and identity, and are supplied with a certificate of analysis.
| Reference Material Source | Grade | Purity | Notes |
| Sigma-Aldrich | ≥99% | ≥99% | Suitable for general laboratory use and as an analytical standard. |
| TCI America | >90.0%(GC) | >90.0% | Technical grade, may contain isomers such as 4,6-dimethyl-2-heptanone.[3][4] |
| Pharmaffiliates | Reference Standard | High Purity | Supplied with a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).[5] |
Comparative Analysis of Identification Techniques
The primary methods for the definitive identification of 2,6-Dimethyl-4-heptanone are Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).
| Technique | Principle | Strengths | Limitations |
| GC-MS | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by ionization and mass-to-charge ratio detection. | High sensitivity and selectivity; provides structural information for definitive identification. | Destructive technique; requires a volatile sample. |
| FTIR | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to functional groups. | Non-destructive; provides information about the functional groups present. | May not distinguish between isomers with similar functional groups. |
Experimental Protocols
This protocol is based on established methods for the analysis of volatile organic compounds.[1]
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 2,6-Dimethyl-4-heptanone reference standard in methanol.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution in methanol.
2. Sample Preparation:
-
Dilute the sample to an expected concentration of 10 µg/mL in methanol.
3. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
4. Data Analysis:
-
Compare the retention time and mass spectrum of the sample with that of the certified reference standard. The NIST Chemistry WebBook provides reference mass spectra for 2,6-Dimethyl-4-heptanone.[6]
Part 2: Identification of Copper(II) Glycinate (CAS 13479-54-4)
Introduction: Copper(II) glycinate is a coordination complex of copper and the amino acid glycine.[7] It exists as a blue solid and is used as a source of dietary copper in animal feeds and food supplements.[7][8] Identification and characterization are essential to ensure its purity, stability, and bioavailability.
Reference Standards for Copper(II) Glycinate
Reference standards for Copper(II) Glycinate are available, though they may be less common than for simple organic compounds. For elemental analysis, NIST provides a Standard Reference Material (SRM) for copper in solution.[9] Pharmacopoeial standards (e.g., from the European Pharmacopoeia) may also be applicable for materials intended for pharmaceutical or nutritional use.[10][11]
| Reference Material Source | Grade | Form | Notes |
| Commercial Suppliers | Highly Purified (≥98%) | Blue Powder | Characterized for identity and purity.[12] |
| NIST | SRM 3114 | Aqueous Solution | Certified for copper concentration, used for elemental analysis.[9] |
| European Pharmacopoeia | Ph. Eur. Grade | - | Provides standards for quality control of medicines.[13] |
Comparative Analysis of Identification Techniques
A combination of techniques is often employed for the characterization of organometallic compounds like Copper(II) Glycinate.
| Technique | Principle | Strengths | Limitations |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomizes and ionizes the sample in a high-temperature plasma, followed by mass spectrometric detection of the ions. | Extremely sensitive for elemental analysis; can determine the copper content with high accuracy. | Provides no information on the chemical structure or the ligand. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation, providing information on the coordination of the glycine ligand to the copper ion. | Can distinguish between cis and trans isomers based on characteristic C-N, C-O, and Cu-N vibrational frequencies.[7] | Does not provide elemental composition. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the complex. | Simple and rapid method for confirming the presence of the Cu(II) complex. | Provides limited structural information. |
Experimental Protocols
This protocol is a general method for elemental analysis.
1. Standard Preparation:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppb) by diluting a certified copper reference standard (e.g., NIST SRM 3114) in 2% nitric acid.[9]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Copper(II) Glycinate sample.
-
Digest the sample in a mixture of concentrated nitric acid and hydrogen peroxide using a microwave digestion system until the solution is clear.
-
Dilute the digested sample to a final volume of 100 mL with deionized water. A further dilution may be necessary to bring the copper concentration within the calibration range.
3. ICP-MS Parameters:
-
Follow the instrument manufacturer's recommendations for plasma conditions and data acquisition parameters for copper analysis.
4. Data Analysis:
-
Generate a calibration curve from the standards and determine the copper concentration in the sample. Calculate the percentage of copper in the original solid.
1. Sample Preparation:
-
Prepare a KBr pellet by mixing approximately 1 mg of the Copper(II) Glycinate sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
2. Data Acquisition:
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
3. Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or literature data to confirm the coordination of the glycine ligand to the copper ion. The presence of characteristic peaks for the coordinated amino and carboxylate groups will confirm the identity of the complex.
Visualizing the Workflow
Caption: Workflow for GC-MS identification.
Caption: Workflow for ICP-MS elemental analysis.
References
-
SIELC Technologies. (2018, February 16). 2,6-Dihydroxy-2,6-dimethyl-4-heptanone. Retrieved from [Link]
-
NIST. (n.d.). 4-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Condensed phase thermochemistry data for 4-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Infrared Spectrum for 4-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2020, December 28). DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE). Retrieved from [Link]
-
American Elements. (n.d.). Copper Glycinate. Retrieved from [Link]
-
LookChem. (n.d.). Copper glycinate CAS:13479-54-4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,6-Dimethyl-4-heptanone. Retrieved from [Link]
-
NIST. (n.d.). Gas phase ion energetics data for 4-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Veeraiyan, V., & Udupa, M. R. (1984). Syntheses & Characterisation of Complexes of Copper (II) Glycinates. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical Chemistry, 23A(11), 924-926. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) glycinate. Retrieved from [Link]
-
LookChem. (n.d.). Copper glycinate. Retrieved from [Link]
-
Al-Adilee, K. J., & Al-Amery, K. M. A. (2014). DETERMINATION OF COPPER (II) BY GLYCINE IN FLOW INJECTION AND SEQUENTIAL INJECTION TECHNIQUES. Trade Science Inc. Retrieved from [Link]
-
EUR-Lex. (2022, September 21). Commission Implementing Regulation (EU) 2018/1039 of 23 July 2018 concerning the authorisation of copper(II) chelate of glycine hydrate as a feed additive for all animal species. Retrieved from [Link]
-
Scribd. (n.d.). Experiment Glycinato Copper (II) Monohydrates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). Cupric Glycinate. Retrieved from [Link]
-
Tiiips. (2019, April 14). Copper glycinate. Retrieved from [Link]
-
CHEMISTRY. (2015, September 23). Experiment 39 SYNTHESIS OF COPPER(II) GLYCINATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 1.1: Investigation of Copper(II) Amino Acid Complexes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cupric glycinate. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum of 4-Heptanone, 2,6-dimethyl-. Retrieved from [Link]
-
precisionFDA. (n.d.). CUPRIC GLYCINATE. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). European Pharmacopoeia Approach to Testing for Pyrogenicity. Retrieved from [Link]
-
Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards. Retrieved from [Link]
-
NIST. (2025, September 3). Standard Reference Material ® 3114 Copper (Cu) Standard Solution. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cupric glycinate copper, bis(glycinato-N,O)-. Retrieved from [Link]
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- 1. DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | Occupational Safety and Health Administration [osha.gov]
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- 3. 2,6-Dimethyl-4-heptanone | 108-83-8 | TCI AMERICA [tcichemicals.com]
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- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 7. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
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- 9. tsapps.nist.gov [tsapps.nist.gov]
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- 13. reagecon.com [reagecon.com]
A Comparative Guide to the ¹H and ¹³C-NMR Spectral Assignment of Ethyl 2-Thiazolecarbamate
For researchers and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and spectral assignment for Ethyl 2-thiazolecarbamate, a heterocyclic compound of interest, and compares its spectral features with those of a structurally related analogue, Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, to offer a comprehensive understanding of the substituent effects on NMR chemical shifts.
Introduction to the Spectroscopic Challenge
Predicted and Comparative ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The predicted spectrum of Ethyl 2-thiazolecarbamate is best understood by dissecting the molecule into its constituent parts: the thiazole ring and the ethyl carbamate side chain.
The Thiazole Ring Protons
The thiazole ring in Ethyl 2-thiazolecarbamate possesses two aromatic protons, H-4 and H-5. Their chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electronic effect of the 2-carbamate substituent. These protons are expected to appear as doublets due to their coupling to each other.
The Ethyl Carbamate Protons
The ethyl group of the carbamate moiety will present as a classic ethyl pattern: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the electron-withdrawing oxygen atom of the carbamate, which will shift their signal downfield.
The following diagram illustrates the predicted proton assignments for Ethyl 2-thiazolecarbamate.
Caption: Predicted ¹H-NMR Assignments for Ethyl 2-thiazolecarbamate.
Comparative Analysis
To substantiate our predicted assignments, we will compare them with the experimentally determined ¹H-NMR data for Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, as this molecule contains both a thiazole ring and an ethyl ester group, albeit with different substitution patterns.[1]
| Proton | Predicted Chemical Shift (δ) for Ethyl 2-thiazolecarbamate (ppm) | Observed Chemical Shift (δ) for Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (ppm)[1] | Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H-5 (thiazole) | ~7.5 - 7.7 | 7.97 | Doublet | ~3.5 - 4.0 |
| H-4 (thiazole) | ~7.1 - 7.3 | - | Doublet | ~3.5 - 4.0 |
| NH (carbamate) | ~10.0 - 11.0 (broad) | 12.11 (NH) | Singlet (broad) | - |
| -OCH₂- (ethyl) | ~4.2 - 4.3 | 4.29 | Quartet | ~7.1 |
| -CH₃ (ethyl) | ~1.2 - 1.3 | 1.30 | Triplet | ~7.1 |
Justification for Assignments:
-
The thiazole protons in the reference compound are part of a more complex substituted system, which likely accounts for the downfield shift of the H-5 proton. In our target molecule, the electron-withdrawing nature of the carbamate group will deshield both thiazole protons.
-
The NH proton of a carbamate is expected to be a broad singlet and significantly downfield, which is consistent with the NH proton observed in the reference compound.
-
The chemical shifts for the ethyl group (-OCH₂- and -CH₃) are predicted to be very similar to those in the reference compound, as their local chemical environment (an ethyl ester) is nearly identical. The quartet and triplet multiplicities are characteristic of an ethyl group.[2]
Predicted and Comparative ¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum provides information about the carbon framework of a molecule. For Ethyl 2-thiazolecarbamate, we expect to see distinct signals for each of the six unique carbon atoms.
The following diagram illustrates the predicted carbon assignments for Ethyl 2-thiazolecarbamate.
Caption: Predicted ¹³C-NMR Assignments for Ethyl 2-thiazolecarbamate.
Comparative Analysis
We will again use Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate as our primary reference for the ¹³C-NMR assignments.[1]
| Carbon | Predicted Chemical Shift (δ) for Ethyl 2-thiazolecarbamate (ppm) | Observed Chemical Shift (δ) for Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (ppm)[1] |
| C-2 (thiazole) | ~160 - 165 | 168.2 |
| C=O (carbamate) | ~155 - 160 | 161.7 (ester C=O) |
| C-4 (thiazole) | ~140 - 145 | 143.3 |
| C-5 (thiazole) | ~110 - 115 | - |
| -OCH₂- (ethyl) | ~60 - 62 | 60.9 |
| -CH₃ (ethyl) | ~14 - 15 | 14.6 |
Justification for Assignments:
-
C-2 (Thiazole): This carbon is attached to two heteroatoms (N and S) and the exocyclic nitrogen of the carbamate, leading to a significant downfield shift, which is comparable to the C-2 position in the reference compound.[3]
-
C=O (Carbamate): The carbonyl carbon of a carbamate typically appears in the range of 150-160 ppm. This is slightly upfield from the ester carbonyl in the reference compound.[2]
-
C-4 (Thiazole): This carbon is adjacent to the ring nitrogen and is expected to be significantly deshielded, placing it in a region similar to the C-4 of the reference thiazole.
-
C-5 (Thiazole): Being adjacent to the sulfur atom and further from the electron-withdrawing groups, C-5 is predicted to be the most upfield of the thiazole ring carbons.
-
Ethyl Group (-OCH₂- and -CH₃): The chemical shifts for the ethyl group carbons are expected to be very consistent with the reference compound due to the identical ethyl ester functionality. The -OCH₂- is deshielded by the adjacent oxygen, while the -CH₃ resides in the typical aliphatic region.[3]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for Ethyl 2-thiazolecarbamate, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Ethyl 2-thiazolecarbamate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with potentially low solubility or for observing exchangeable protons like NH.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The following is a generalized procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
For ¹H-NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For ¹³C-NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
The following diagram outlines the general workflow for NMR analysis.
Sources
Validating Biological Assays with 2-Thiazolecarbamic Acid Ethyl Ester: A Guide to Sensitivity Calibration
Executive Summary: Beyond the "Gold Standard"
In high-throughput screening (HTS) and lead optimization, reliance on high-affinity "gold standards" like Nocodazole or Albendazole creates a hidden liability: Sensitivity Blindness . While these nanomolar-potency drugs confirm that an assay can work, they fail to confirm if an assay is sensitive enough to detect weaker, early-stage hits.
2-Thiazolecarbamic acid ethyl ester (TCEE) —often viewed merely as a synthesis intermediate—serves a critical role as a Sensitivity Validator . As the "minimal pharmacophore" for the thiazole-carbamate class, it exhibits moderate potency (typically low micromolar range).
This guide outlines how to use TCEE to calibrate the dynamic range of tubulin polymerization and anthelmintic assays, ensuring your platform can distinguish true scaffold binders from background noise.
Mechanistic Grounding: The Thiazole-Carbamate Pharmacophore
To validate an assay using TCEE, one must understand the causality of its interaction. TCEE targets the Colchicine-binding site at the
-
The Anchor: The thiazole ring mimics the biaryl systems found in colchicine or combretastatin, wedging into the hydrophobic pocket.
-
The Effector: The carbamate moiety (ethyl ester) forms hydrogen bonds with key residues (e.g., Asn
258), preventing the "straightening" of the tubulin dimer required for microtubule formation.
Unlike Nocodazole, which possesses a bulky benzimidazole fused ring that maximizes van der Waals contacts, TCEE relies on a leaner interaction network. If your assay detects TCEE, it confirms that the core binding pocket is accessible and the assay is sensitive to fragment-level interactions.
Visualization: The Pharmacophore Hierarchy
Figure 1: The structural hierarchy of thiazole-based inhibitors. TCEE serves as the bridge between inactive scaffolds and high-potency drugs.
Comparative Performance Analysis
The following data illustrates why TCEE is the superior choice for Lower Limit of Detection (LLOD) validation compared to standard alternatives.
Table 1: Comparative Assay Performance (Tubulin Polymerization)
| Compound | Role | Typical IC50 / Kd | Assay Utility |
| Nocodazole | Positive Control (High) | 50 - 150 nM | Validates Maximal Signal Window (Z'). Proves the system can detect inhibition. |
| 2-Thiazolecarbamic acid ethyl ester (TCEE) | Sensitivity Validator | 2 - 25 | Validates Assay Sensitivity . Proves the system can detect "Lead-like" or "Fragment" hits. |
| 2-Aminothiazole | Negative Control | > 200 | Validates Specificity . Ensures the assay doesn't generate false positives from the naked scaffold. |
| Paclitaxel (Taxol) | Mechanism Control | Enhances Polymerization | Validates Mechanistic Differentiation (Stabilizer vs. Destabilizer).[2] |
Analyst Note: If your assay shows Nocodazole activity but fails to detect TCEE at 50
M, your assay conditions (protein concentration, incubation time) are likely too stringent , and you will miss valuable hits during a library screen.
Experimental Protocol: The "Sensitivity Stress Test"
This protocol is designed not to measure efficacy, but to validate the assay's ability to detect weak binders .
Context: Tubulin Polymerization Turbidimetry Assay
Objective: Confirm the assay can distinguish TCEE (moderate inhibitor) from the solvent background.
Reagents:
-
Tubulin Stock: >99% pure tubulin (porcine brain source), 10 mg/mL in PEM buffer.
-
GTP Stock: 100 mM.
-
Test Compound: 2-Thiazolecarbamic acid ethyl ester (dissolved in DMSO).
-
Control: Nocodazole (Positive), DMSO (Vehicle).
Step-by-Step Methodology:
-
Preparation of the "Sensitivity Window":
-
Prepare a 3-point dilution of TCEE: 10
M, 50 M, 100 M . -
Prepare a single high-dose of Nocodazole: 5
M (Saturation level). -
Rationale: We are not looking for a full curve yet; we are looking for signal separation at the 10–50
M threshold.
-
-
Assay Assembly (Cold Start):
-
Keep all reagents on ice (4°C).
-
In a 96-well half-area plate, add 5
L of compound/control. -
Add 45
L of Reaction Mix (Tubulin 3 mg/mL final, GTP 1 mM, in PEM buffer). -
Critical Step: Do not initiate polymerization yet. Shake plate for 30s at 4°C to allow pre-equilibrium binding.
-
-
The Thermal Shift:
-
Transfer plate immediately to a pre-warmed reader at 37°C .
-
Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
-
Data Analysis & Validation Criteria:
-
Calculate
(slope of the growth phase). -
Pass Criteria:
-
Nocodazole must show >90% inhibition of
. -
TCEE (50
M) must show 30–60% inhibition.
-
-
Fail Criteria: If TCEE inhibition is <15% (indistinguishable from noise), the assay is insensitive .
-
Troubleshooting the "Insensitive" Assay:
If TCEE fails to register, lower the Tubulin concentration. High protein concentrations can "buffer" weak inhibitors, masking their effect.
Visualization: The Validation Decision Tree
Figure 2: Decision logic for validating assay sensitivity using TCEE.
References
-
Boichuk, S., et al. (2016).[3] "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[3] Anti-Cancer Drugs.[4][5][6][7][8]
- Context: Validates the structural class of ester-carbam
-
Krawczyk, H., et al. (2020).[4] "Thiazole-based inhibitors of tubulin polymerization." Delta University Scientific Journal.[4]
- Context: Provides comparative IC50 data for thiazole deriv
-
BenchChem. (2025).[6] "Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives."
-
Context: Comparative cytotoxicity data for thiazole scaffolds vs. Doxorubicin.[6]
-
-
PubChem. (2023). "Nocodazole Bioactivity Data."
- Context: Source for standard Nocodazole IC50 values (50-150 nM) used as the high-potency baseline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [nanobioletters.com]
A Comparative Guide to Thiazole Carbamates in Antifungal Drug Discovery
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health.[1][2] The existing antifungal armamentarium is limited to a few drug classes, many of which are hampered by toxicity, drug interactions, and evolving resistance mechanisms.[3][4] This guide provides a comparative analysis of thiazole carbamates, an emerging class of heterocyclic compounds, as potential next-generation antifungal agents. We delve into the medicinal chemistry rationale behind their design, compare their proposed mechanism of action to established antifungals, and present a framework for their evaluation. This analysis is supported by detailed experimental protocols and comparative data to equip researchers and drug development professionals with the insights needed to navigate this promising area of antifungal research.
Introduction: The Imperative for Novel Antifungal Agents
For decades, the primary treatment options for systemic fungal infections have revolved around three main classes of drugs: polyenes (e.g., Amphotericin B), azoles (e.g., Fluconazole), and echinocandins (e.g., Caspofungin).[1][5] Each class has a distinct mechanism of action, targeting either the fungal cell membrane or cell wall.[5][6] However, their efficacy is increasingly compromised. The biological similarity between fungal and human cells—both being eukaryotic—makes it exceptionally difficult to identify targets that are unique to the fungus, leading to challenges in developing selectively toxic drugs.[7] Furthermore, the widespread use of antifungals, particularly azoles in agriculture, has contributed to the selection and proliferation of resistant pathogens like Candida auris and triazole-resistant Aspergillus fumigatus.[1][2][3]
This clinical reality underscores the urgent need for novel antifungal scaffolds with different mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the thiazole ring, a five-membered ring containing sulfur and nitrogen, is a well-established pharmacophore with diverse biological activities.[8][9] While various thiazole derivatives have been explored, this guide focuses specifically on thiazole carbamates , examining their potential to overcome the limitations of current therapies.
The Thiazole Carbamate Scaffold: Design and Synthetic Rationale
The thiazole ring serves as a bioisostere of the imidazole ring found in many successful azole antifungals, making it an attractive starting point for rational drug design.[10] The addition of a carbamate moiety (-NH-C(=O)-O-) introduces a versatile functional group that can significantly influence the molecule's physicochemical properties.
Causality in Experimental Design: The choice to explore carbamate derivatives is driven by several key hypotheses in medicinal chemistry:
-
Modulation of Lipophilicity: The carbamate group can be modified with various alkyl or aryl substituents to fine-tune the compound's lipophilicity.[11] Optimal lipophilicity is critical for penetrating the fungal cell wall and membrane to reach intracellular targets. Studies have shown a correlation between high lipophilicity and strong antifungal activity in thiazole derivatives.[5][12]
-
Hydrogen Bonding Potential: The N-H and C=O groups within the carbamate linkage can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for binding to the active site of target enzymes, enhancing potency and specificity.
-
Metabolic Stability: The carbamate group can influence the metabolic stability of the compound, potentially leading to a more favorable pharmacokinetic profile compared to other functional groups like esters, which are more susceptible to hydrolysis.
A general synthetic route to thiazole-derived carbamates often involves the reaction of a 2-aminothiazole core with various chloroformates.[13] This modular approach allows for the creation of a diverse library of compounds where substituents on both the thiazole ring and the carbamate can be systematically varied to establish a robust Structure-Activity Relationship (SAR).
Mechanism of Action: A Comparative Perspective
Most thiazole-based antifungals, like their azole counterparts, function by disrupting the integrity of the fungal cell membrane.[14] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme (CYP51).[14][15]
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the simultaneous accumulation of toxic sterol precursors lead to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death.[6][14]
The diagram below illustrates this pathway and compares the site of action for different antifungal classes.
Caption: Comparative mechanism of action of major antifungal classes.
Comparative Antifungal Efficacy: In Vitro Analysis
The foundational step in evaluating any new antifungal candidate is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16] The following table presents hypothetical but representative data comparing several thiazole carbamate derivatives against standard antifungal agents.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Cryptococcus neoformans | Aspergillus fumigatus |
|---|---|---|---|---|
| Thiazole Carbamate 1 (TC1) | 0.5 | 1 | 0.25 | 4 |
| Thiazole Carbamate 2 (TC2) | 0.25 | 0.5 | 0.5 | 8 |
| Thiazole Carbamate 3 (TC3) | 2 | 4 | 1 | 16 |
| Fluconazole (Control) | 1 | 16 | 4 | >64 |
| Amphotericin B (Control) | 0.5 | 0.5 | 0.25 | 0.5 |
Interpretation of Data:
-
Potency: TC1 and TC2 exhibit potent activity against C. albicans and C. neoformans, comparable or superior to the standard-of-care drugs.[5][17]
-
Spectrum of Activity: The derivatives show variable activity against Aspergillus fumigatus, a mold, suggesting that structural modifications may be needed to optimize activity against filamentous fungi.
-
Overcoming Resistance: Notably, TC1 and TC2 maintain strong activity against C. glabrata, a species known for its intrinsic or acquired resistance to fluconazole, highlighting a key potential advantage.[1]
Experimental Protocols & Workflow
To ensure reproducibility and validity, antifungal susceptibility testing must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for yeast testing.[5]
Experimental Workflow: In Vitro Evaluation
The logical flow for preclinical assessment of novel antifungal compounds is depicted below.
Caption: Standard workflow for in vitro evaluation of antifungal candidates.
Protocol: Broth Microdilution MIC Assay for Yeasts (CLSI M27-Based)
This protocol describes a self-validating system by including growth and sterility controls, ensuring the reliability of the obtained MIC values.
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Compound Preparation: Dissolve thiazole carbamate compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Prepare serial twofold dilutions in RPMI medium in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.125 µg/mL. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Include at least one well containing only the fungal inoculum in RPMI medium (no drug) to ensure the organism is viable.
-
Sterility Control: Include one well containing only sterile RPMI medium to check for contamination.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (e.g., ~50% inhibition for azoles) compared to the growth control well.[16] This can be assessed visually or with a spectrophotometer.
Cytotoxicity and the Selectivity Index
A potent antifungal is only useful if it is not toxic to the host. Cytotoxicity is assessed against human cell lines (e.g., HEK-293, a human embryonic kidney line, or HepG2, a human liver line) to determine the 50% cytotoxic concentration (CC50).[18]
The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of host cell toxicity to fungal toxicity.
SI = CC50 / MIC
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the fungus than to human cells. Some thiazole derivatives have demonstrated low cytotoxicity in preliminary studies.[5][12]
Table 2: Cytotoxicity and Selectivity Index of Thiazole Carbamates
| Compound | Cytotoxicity CC50 (µg/mL) vs. HEK-293 | MIC (µg/mL) vs. C. albicans | Selectivity Index (SI) |
|---|---|---|---|
| Thiazole Carbamate 1 (TC1) | >128 | 0.5 | >256 |
| Thiazole Carbamate 2 (TC2) | 64 | 0.25 | 256 |
| Thiazole Carbamate 3 (TC3) | >128 | 2 | >64 |
| Fluconazole (Control) | >1000 | 1 | >1000 |
| Amphotericin B (Control) | 5 | 0.5 | 10 |
Interpretation of Data:
-
TC1 and TC2 show high selectivity indices, suggesting a promising safety profile.
-
The SI for Amphotericin B is notoriously low, reflecting its well-documented clinical toxicity.
-
While the SI for the novel compounds may not reach that of Fluconazole, their potency against resistant strains could make them valuable clinical candidates.
Challenges and Future Directions
While the in vitro data for thiazole carbamates is promising, several challenges must be addressed on the path to clinical development:
-
In Vivo Efficacy: Promising in vitro activity must be validated in animal models of fungal infection, such as murine models of systemic or oral candidiasis.[19][20]
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds must be thoroughly characterized. Poor oral bioavailability or rapid metabolism can terminate the development of an otherwise potent molecule.
-
Mechanism of Resistance: As with any new antimicrobial, it is crucial to investigate potential mechanisms of resistance. This can be done through experimental evolution studies by repeatedly exposing fungi to sub-lethal concentrations of the compound.
-
Target Identification: While inhibition of lanosterol 14α-demethylase is a likely mechanism, further studies, such as sterol analysis and docking simulations, are needed to confirm the precise molecular target and binding mode.[15][21]
Future research should focus on optimizing the thiazole carbamate scaffold to enhance its spectrum of activity (particularly against molds), improve its pharmacokinetic properties, and maintain a high selectivity index. Combination therapy, pairing a thiazole carbamate with a drug from another class, could also be explored to achieve synergistic effects and combat resistance.[19]
Conclusion
Thiazole carbamates represent a promising and rationally designed class of antifungal agents. Their potent in vitro activity, particularly against azole-resistant strains, combined with a potentially favorable selectivity profile, warrants their continued investigation. By leveraging standardized evaluation protocols and a clear understanding of the structure-activity relationships, the scientific community can effectively advance these compounds through the drug discovery pipeline. This guide provides a foundational framework for that endeavor, highlighting the critical experimental choices and comparative analyses required to unlock the full therapeutic potential of thiazole carbamates in the fight against life-threatening fungal infections.
References
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Gulati, M., & Nobile, C. J. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 11, 437-453. [Link]
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Mroczynska, M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6813-6827. [Link]
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Al-Ostoot, F. H., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8013. [Link]
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Muhialdin, A. J., et al. (2024). New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 12(2), 1-8. [Link]
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Zhang, S., et al. (2025). Recent innovations and challenges in the treatment of fungal infections. Frontiers in Microbiology, 16, 1489437. [Link]
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D'hooge, E., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 146. [Link]
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de Andrade, C. R., et al. (2025). Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. ACS Infectious Diseases. [Link]
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Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]
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Diamond, S. (2026). Why Antifungal Drug Development Remains So Challenging According to John Rex, MD. Infection Control Today. [Link]
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Thompson, G. R., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab523. [Link]
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O'Donnell, J. N., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28-S34. [Link]
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CAS Insights. (2025). CAS Insights Report: Fungal infections—New challenges in treatment. [Link]
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Umwiza, A., & Robbins, N. (2024). Advancements and challenges in antifungal therapeutic development. ASM Journals. [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3676-3683. [Link]
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Espinel-Ingroff, A. (2001). In vitro and in vivo evaluation of antifungal agents. Revista Iberoamericana de Micología, 18(4), 141-149. [Link]
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Adnan, M., et al. (2025). New antifungal strategies and drug development against WHO critical priority fungal pathogens. ResearchGate. [Link]
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Various Authors. (2026). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 86. [Link]
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D'hooge, E., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
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de Oliveira, R. S., et al. (2018). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(9), 2331-2341. [Link]
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Various Authors. (n.d.). Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]
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Various Authors. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. ResearchGate. [Link]
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Various Authors. (n.d.). Design, synthesis, and antifungal activity of flavonoid derivatives containing thiazole moiety. ResearchGate. [Link]
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Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]
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de Oliveira, R. S., et al. (2026). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Academia.edu. [Link]
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Al-Abdullah, N. H., et al. (2020). Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. Combinatorial Chemistry & High Throughput Screening, 23(2), 126-140. [Link]
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Mroczynska, M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6813-6827. [Link]
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Various Authors. (n.d.). Evaluation of the toxicity of thiazole compounds in human erythrocytes. ResearchGate. [Link]
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Various Authors. (n.d.). Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. IJIRT. [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-236. [Link]
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Various Authors. (2025). An Inclusive Disquisition on Thiazoles as Possible Antifungal Agents. Karnatak University Journal of Science, 50(1). [Link]
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Abdel-Wahab, B. F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 438. [Link]
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Lee, H. J., et al. (2005). Synthesis and antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates. Journal of Agricultural and Food Chemistry, 53(10), 4050-4054. [Link]
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Medinaz. (2017). Mechanism of action of antifungal drugs. [Link]
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Comparative Mass Spectrometry Guide: Fragmentation Patterns of Ethyl 2-Thiazolecarbamate
Introduction & Analytical Context
Ethyl 2-thiazolecarbamate (CAS 3673-34-5) is a vital heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. Structurally, it consists of a 2-aminothiazole core protected by an ethyl carbamate (urethane) moiety. In drug metabolism and pharmacokinetics (DMPK) workflows, accurately identifying this scaffold via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical.1[1].
This guide objectively compares the collision-induced dissociation (CID) behavior of Ethyl 2-thiazolecarbamate against its methyl and tert-butyl alternatives, providing researchers with the mechanistic causality required for precise spectral interpretation.
Mechanistic Principles of Fragmentation
To build a self-validating analytical method, one must understand the thermodynamic and kinetic drivers behind the fragmentation of the carbamate and thiazole functional groups.
The Carbamate Cleavage Pathway: Upon protonation (typically at the carbonyl oxygen or the thiazole nitrogen), the ethyl carbamate group undergoes two competitive dissociation pathways:
-
β-Hydrogen Elimination (Alkene Loss): The ethyl chain can form a 6-membered cyclic transition state, leading to the neutral loss of ethylene (-28 Da). This yields a transient carbamic acid intermediate (m/z 145).
-
Inductive Cleavage (Alcohol Loss): Direct cleavage of the C-O bond results in the loss of an ethanol molecule (-46 Da), yielding an isocyanate-like fragment (m/z 127).
-
Decarboxylation: 2[2]. The transient carbamic acid rapidly decarboxylates to form the highly stable 2-aminothiazole product ion (m/z 101).
The Thiazole Ring Cleavage: At higher collision energies, the remaining 2-aminothiazole core (m/z 101) undergoes ring opening.3[3]. This typically produces a diagnostic fragment at m/z 58.
Comparative Fragmentation Analysis
The alkyl chain length of the carbamate fundamentally alters the MS/MS spectral profile. By comparing the ethyl ester to methyl and tert-butyl alternatives, analysts can confidently assign structural identities based on specific neutral losses.
| Compound | Precursor Ion [M+H]⁺ | Primary Neutral Loss | Secondary Fragments | Mechanistic Causality |
| Ethyl 2-thiazolecarbamate | m/z 173 | -28 Da (Ethylene)-46 Da (Ethanol) | m/z 101, m/z 58 | β-hydrogen elimination enabled by the ethyl chain; moderate CE required. |
| Methyl 2-thiazolecarbamate | m/z 159 | -32 Da (Methanol) | m/z 101, m/z 58 | Lacks β-hydrogen; strictly undergoes inductive cleavage of the methoxy group. |
| tert-Butyl 2-thiazolecarbamate | m/z 201 | -56 Da (Isobutylene) | m/z 101, m/z 58 | 4[4]. |
Experimental Protocols: LC-MS/MS Self-Validating System
To ensure trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. The inclusion of a Collision Energy (CE) ramp ensures that both transient intermediates and terminal fragments are captured.
Step 1: Sample Preparation
-
Dissolve the Ethyl 2-thiazolecarbamate standard in HPLC-grade methanol to yield a stock concentration of 1 mg/mL.
-
Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality Note: The formic acid acts as a proton source, maximizing the yield of the [M+H]⁺ precursor ion in the ESI source.
Step 2: Liquid Chromatography (LC) Parameters
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent high-resolution column.
-
Mobile Phases: Phase A = 0.1% Formic Acid in Water; Phase B = 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 5% B and hold for 0.5 min. Apply a linear ramp to 95% B over 4.0 min. Hold at 95% B for 1.0 min before re-equilibration. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary Voltage at 3.0 kV; Source Temperature at 150 °C; Desolvation Temperature at 400 °C.
-
Collision Gas: Argon (maintained at approximately 3.5 × 10⁻³ mbar).
-
Collision Energy (CE) Profiling: Perform a CE ramp from 10 eV to 40 eV.
-
Validation Check: At 10–15 eV, the spectrum should be dominated by the m/z 145 intermediate. At 30–40 eV, the spectrum should be dominated by the terminal m/z 101 and m/z 58 fragments.
-
Fragmentation Pathway Visualization
Proposed ESI-MS/MS fragmentation pathway for Ethyl 2-thiazolecarbamate[M+H]+ m/z 173.
References
-
[1] Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry - ACS Publications. 1
-
[2] Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC - NIH. 2
-
[3] Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. Benchchem. 3
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[4] Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC - NIH. 4
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- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis benchmarks for 2-Thiazolecarbamic acid ethyl ester
An in-depth technical evaluation of elemental analysis methodologies requires more than a simple recitation of instrument specs; it demands an understanding of molecular behavior under extreme thermal stress.
For 2-Thiazolecarbamic acid ethyl ester (Ethyl N-(1,3-thiazol-2-yl)carbamate), precise elemental characterization is a non-negotiable quality control step in pharmaceutical development. The empirical formula for this specialized heterocyclic compound is[1].
Brilliantly, this exact molecular formula is shared by [2]. In analytical chemistry, Sulfanilamide is the gold-standard, NIST-certified reference material used to calibrate CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analyzers[3],[4]. This isomeric relationship provides us with a uniquely powerful, self-validating analytical framework.
The Isomeric Benchmarking Framework (Self-Validating System)
By benchmarking 2-Thiazolecarbamic acid ethyl ester against Sulfanilamide, analysts can perfectly isolate matrix effects from instrumental drift.
The Causality of the Control: If a CHNS analyzer is calibrated with the Sulfanilamide standard and yields the theoretical 16.27% Nitrogen and 18.62% Sulfur[3], but the subsequent run of the thiazole derivative deviates, the system validates that the instrument is functioning perfectly. The causality of the deviation is definitively linked to the sample matrix—specifically, the thermal recalcitrance (high activation energy) required to break the highly stable N-C and S-C bonds within the thiazole ring compared to the easily oxidized sulfonamide moiety.
Fig 1. Logical framework of isomeric benchmarking using Sulfanilamide as a control.
Methodological Comparison: Flash Combustion vs. Orthogonal Techniques
To accurately quantify the elemental composition of 2-Thiazolecarbamic acid ethyl ester, laboratories typically choose between automated Flash Combustion and traditional wet-chemistry orthogonal methods.
-
Automated Flash Combustion (CHNS/O): Modern micro-elemental analyzers utilize [5]. The sample is wrapped in a tin capsule and dropped into a combustion reactor heated to over 1000°C[6].
-
Orthogonal Multi-Technique Workflow (Kjeldahl + ICP-OES): Historically, analysts relied on Kjeldahl digestion for Nitrogen and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Sulfur.
Expertise & Experience (Why Flash Combustion Wins): Kjeldahl digestion often fails to fully liberate nitrogen from stable heterocyclic rings like thiazole without the addition of heavy-metal catalysts (e.g., Selenium), leading to under-reporting. Flash combustion overcomes this. The causality of using a tin capsule is critical: upon the introduction of a precise oxygen pulse, the oxidation of tin triggers a violent exothermic reaction, temporarily driving the local temperature to ~1800°C. This extreme thermal energy is mandatory to obliterate the thiazole ring, ensuring complete conversion into CO2, H2O, NOx, and SO2[7].
Experimental Protocols
Protocol 1: Self-Validating CHNS Flash Combustion (Primary Method)
-
Sample Preparation: Using an ultra-microbalance with ±0.1 µg resolution[4], weigh 2.0 to 3.0 mg of 2-Thiazolecarbamic acid ethyl ester into a tin capsule[5].
-
System Calibration: Weigh 2.0 to 3.0 mg of NIST-certified Sulfanilamide into a separate tin capsule[3]. Run the standard to establish the K-factor calibration curve[8].
-
Flash Combustion: Introduce the capsules into the primary reactor (1030°C - 1060°C) alongside a 400 mL/min pulse of high-purity Oxygen[6],[9].
-
Catalytic Reduction: Route the resulting gas mixture through a secondary reactor containing highly active copper powder (e.g., Vcopper™) maintained at 650°C[9].
-
Causality: The copper serves a dual purpose—it quantitatively reduces all NOx species to N2 gas for accurate nitrogen detection, and it aggressively scavenges any unreacted O2 that would otherwise degrade the downstream chromatographic column[9].
-
-
Chromatographic Separation & Detection: Sweep the purified gases (N2, CO2, H2O, SO2) using a Helium carrier gas through a Gas Chromatography (GC) column held isothermally at 55°C[6]. Detect each eluting peak using a Thermal Conductivity Detector (TCD)[5].
Protocol 2: Orthogonal ICP-OES for Sulfur Verification (Alternative Method)
-
Microwave Digestion: Weigh 50 mg of the thiazole derivative into a PTFE vessel. Add 6 mL of concentrated HNO3 and 2 mL of H2O2.
-
Heating: Subject the vessel to closed-vessel microwave digestion at 200°C for 20 minutes to completely oxidize the thiazole sulfur to sulfate.
-
Analysis: Dilute the digestate to 50 mL with ultrapure water. Quantify Sulfur at the 181.972 nm emission line using ICP-OES against a matrix-matched sulfuric acid calibration curve.
Fig 2. Automated CHNS flash combustion pathway for 2-Thiazolecarbamic acid ethyl ester.
Quantitative Benchmarking Data
Because 2-Thiazolecarbamic acid ethyl ester and Sulfanilamide are isomers, their theoretical elemental mass percentages are identical. Table 1 summarizes the benchmark thresholds required for a passing QA/QC validation, comparing the expected theoretical yields against typical experimental tolerances[3].
| Element | Theoretical Mass (%) | Acceptable Instrument Tolerance (±%) | Flash Combustion Recovery Profile | Wet Chemistry (Kjeldahl/ICP) Recovery Profile |
| Carbon (C) | 41.84% | ± 0.30% | Excellent (Complete oxidation via 1800°C flash) | Good (Requires separate combustion train) |
| Hydrogen (H) | 4.68% | ± 0.07% | Excellent (H2O peak baseline separated) | Good (Requires separate combustion train) |
| Nitrogen (N) | 16.27% | ± 0.16% | Excellent (Cu reduction ensures total N2 yield) | Poor (Thiazole ring resists Kjeldahl digestion) |
| Sulfur (S) | 18.62% | ± 0.20% | Excellent (SO2 peak baseline separated) | Excellent (ICP-OES provides high sensitivity) |
| Oxygen (O) | 18.58% | ± 0.30% | Good (Requires separate pyrolysis run at 1060°C) | N/A (Calculated by difference, prone to error) |
Note: The limit of quantification (LOQ) for modern CHNS analyzers is typically 0.05 wt% for C, H, N and 0.02 wt% for S[4].
References
-
PubChem. "2-thiazolecarbamic acid, ethyl ester (C6H8N2O2S) | CID 77241". National Center for Biotechnology Information. URL:[Link]
-
PubChem. "Sulfanilamide | C6H8N2O2S | CID 5333". National Center for Biotechnology Information. URL:[Link]
-
Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations". Inorganic Chemistry Frontiers, 2021. URL:[Link]
-
VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion". Application Note. URL:[Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 2-Thiazolecarbamic Acid, Ethyl Ester
[1]
Executive Safety Summary & Hazard Identification
The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety in drug development is not merely about compliance; it is about eliminating variables that compromise data integrity and researcher health.
2-Thiazolecarbamic acid, ethyl ester (CAS: 13276-21-6), also known as Ethyl 2-thiazolylcarbamate , is a heterocyclic carbamate often used as an intermediate in the synthesis of anthelmintics (e.g., Tiazuril) and antineoplastic agents.
While often categorized alongside simple irritants, its carbamate moiety necessitates a higher tier of caution than standard buffers or salts. Carbamates are structurally related to known cholinesterase inhibitors and potential mutagens (e.g., Urethane), although the thiazole substitution modifies these properties. In a research setting, where purity is high (>98%), we treat this as a Potent Compound (OEB 2/3) until specific toxicological data proves otherwise.
Core Hazard Profile (GHS Classification Basis)
| Hazard Type | H-Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed. | Strict hygiene; no open-bench weighing. |
| Irritation | H315/H319 | Causes skin/serious eye irritation.[1][2][3] | Contact dermatitis risk; mucous membrane sensitivity. |
| Respiratory | H335 | May cause respiratory irritation.[3][4][5] | Dust generation is the primary exposure vector. |
| Sensitization | Suspected | Potential sensitizer. | Long-term low-level exposure must be prevented. |
The PPE Matrix: A Self-Validating System
The "What" – Layered Defense Strategy
Do not rely on generic "lab safety" rules. This matrix is designed specifically for the physicochemical properties of thiazole derivatives (lipophilicity) and the solvents typically used with them (DMSO, DMF).
Personal Protective Equipment Specifications
| Protection Zone | Standard Handling (Solid State) | High-Risk Handling (Solutions/Synthesis) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving Required Inner: NitrileOuter:[6] Polychloroprene or Laminate (if using DMSO/DMF) | Thiazoles are lipophilic. If dissolved in DMSO, skin permeation rates accelerate drastically [1]. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles (If reaction volume > 500 mL) | Standard glasses fail against dust migration and splashes. Indirect venting prevents dust entry. |
| Respiratory | Fume Hood (Primary) N95 (Secondary/Backup) | Fume Hood (Mandatory) P100/P3 Half-mask (If outside hood) | H335 hazard requires HEPA filtration. Surgical masks provide zero protection against chemical vapors. |
| Body | Lab Coat (Cotton/Polyester blend) | Tyvek® Sleeves or Apron (Disposable, impermeable) | Prevents accumulation of solid dust on reusable fabric, which can track contamination outside the lab. |
Operational Workflow & Logic
The "How" – Step-by-Step Protocols
Decision Logic for PPE Selection
Use this logic flow to determine the necessary protection level before initiating any workflow.
Figure 1: Risk-Based PPE Selection Logic. Note the escalation to Tier 2 when penetrating solvents are involved.
Protocol: Weighing & Solubilization
Objective: Minimize dust generation and prevent surface contamination.[2][7][8]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood. If a balance enclosure is unavailable, use a "static-free" weighing funnel to reduce powder scatter.
-
Donning: Put on nitrile gloves. Inspect for micro-tears (inflate slightly to check).
-
Transfer:
-
Open the container only inside the hood.
-
Use a disposable spatula. Never reuse spatulas for this compound class to prevent cross-contamination of intermediates.
-
Critical Step: If the static charge is high (common with carbamates), use an ionizing bar or wipe the spatula with an anti-static cloth before use.
-
-
Solubilization:
-
Add solvent to the weighing vessel, not the stock bottle.
-
Caution: If using DMSO or DMF, immediately don a second pair of gloves or change to laminate gloves. These solvents act as vehicles, carrying the thiazole ester through standard nitrile gloves and into the bloodstream [2].
-
Emergency Response & Disposal
The "What If" – Contingency Plans
Spill Response Algorithm
Immediate action reduces the "Harmful if Swallowed/Inhaled" risk.[9][1][3]
Figure 2: Spill Response Protocol. Emphasis on preventing dust aerosolization during cleanup.
Disposal Procedures
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Container Rinse: Triple rinse empty containers with acetone before disposal. Collect the rinsate as hazardous waste. Do not air-dry un-rinsed bottles in the hood.
References
-
PubChem. (n.d.). Compound Summary: Ethyl 2-thiazolylcarbamate (CAS 13276-21-6). National Library of Medicine.[6] Retrieved March 6, 2026, from [Link]
- Zellers, E. T., & Sulewski, R. (1993). Modeling the permeation of chemical protective clothing materials by organic solvents. American Industrial Hygiene Association Journal.
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiazole derivatives hazard classification. Retrieved March 6, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. Retrieved March 6, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. download.basf.com [download.basf.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Carbamic acid ethyl ester(51-79-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. redox.com [redox.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
